molecular formula C7H4BrNS B1273717 6-Bromobenzo[d]thiazole CAS No. 53218-26-1

6-Bromobenzo[d]thiazole

货号: B1273717
CAS 编号: 53218-26-1
分子量: 214.08 g/mol
InChI 键: YJOUISWKEOXIMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromobenzothiazole (CAS 53218-26-1) is a high-value halogenated heterocyclic compound with the molecular formula C7H4BrNS and a molecular weight of 214.08 g/mol. This chemical is characterized as a solid with a melting point of 52-54°C . It serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction, where it is used to generate diverse 6-aryl-substituted benzothiazole scaffolds . These scaffolds are privileged structures in drug discovery, with documented potential in developing therapeutic agents. Research highlights its application as a precursor for compounds with significant urease inhibitory activity, which is a key target in developing treatments for infections caused by Helicobacter pylori and related conditions . Furthermore, the benzothiazole core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this compound a valuable building block for exploring new biological entities . It is also relevant in materials science for the synthesis of advanced functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOUISWKEOXIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383563
Record name 6-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53218-26-1
Record name 6-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromobenzo[d]thiazole: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Bromobenzo[d]thiazole, a crucial heterocyclic compound with applications in biochemical research and as a building block in organic and medicinal chemistry. This document consolidates available data on its properties, outlines experimental protocols for its synthesis and characterization, and presents this information in a structured format to support research and development endeavors.

Core Physical and Chemical Properties

This compound is a solid, white to yellow crystalline compound. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Identifier Value
IUPAC Name 6-bromo-1,3-benzothiazole
CAS Number 53218-26-1
Molecular Formula C₇H₄BrNS
Molecular Weight 214.09 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1Br)SC=N2[1]
InChI Key YJOUISWKEOXIMC-UHFFFAOYSA-N[2]
Physical Property Value
Physical Form Solid[2]
Appearance White to Yellow Solid[2]
Melting Point 52 °C
Boiling Point 291.5 ± 13.0 °C at 760 mmHg
Solubility Information on quantitative solubility in common organic solvents is not readily available in the public domain. However, it is described as a biochemical reagent, suggesting some solubility in solvents used for biological assays.[3][4][5][6] It is slightly soluble in ethanol and ether and soluble in some polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Storage Temperature Sealed in a dry environment at 2-8 °C is recommended for long-term storage.[2]

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following tables outline the expected spectral characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2~9.1s-
H4~8.2d~8.5
H5~7.8dd~8.5, ~2.0
H7~8.4d~2.0

¹³C NMR (Carbon NMR)

Carbon Predicted Chemical Shift (δ, ppm)
C2~155
C3a~153
C4~125
C5~129
C6~120
C7~127
C7a~135
Infrared (IR) Spectroscopy
Functional Group Predicted Wavenumber (cm⁻¹)
C-H (aromatic) stretch3100 - 3000
C=N stretch1620 - 1580
C=C (aromatic) stretch1600 - 1450
C-Br stretch700 - 500
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 213 and an isotopic peak [M+2]⁺ of similar intensity at m/z 215, which is characteristic of a compound containing one bromine atom.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in peer-reviewed literature. However, based on established methods for the synthesis of related benzothiazole derivatives, a plausible synthetic route and purification procedures are outlined below.

Synthesis of 2-Amino-6-bromobenzothiazole from 4-Bromoaniline

This procedure is adapted from the well-established Hugershoff reaction for the synthesis of 2-aminobenzothiazoles.[7]

Materials:

  • 4-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.[7]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and neutralize with a cold, concentrated sodium hydroxide solution to precipitate the product.

  • Collect the crude 2-amino-6-bromobenzothiazole by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified compound.

G cluster_start Starting Materials 4-Bromoaniline 4-Bromoaniline ReactionMixture Reaction in Glacial Acetic Acid 4-Bromoaniline->ReactionMixture KSCN KSCN KSCN->ReactionMixture Br2 / Acetic Acid Br2 / Acetic Acid Br2 / Acetic Acid->ReactionMixture Precipitation Precipitation with NaOH solution ReactionMixture->Precipitation Filtration Filtration Precipitation->Filtration CrudeProduct Crude 2-Amino-6- bromobenzothiazole Filtration->CrudeProduct Recrystallization Recrystallization from Ethanol CrudeProduct->Recrystallization FinalProduct Purified 2-Amino-6- bromobenzothiazole Recrystallization->FinalProduct

Synthesis of 2-Amino-6-bromobenzothiazole.
Synthesis of this compound from 2-Amino-6-bromobenzothiazole (Sandmeyer-type Reaction)

This proposed method involves the diazotization of the amino group followed by deamination.

Materials:

  • 2-Amino-6-bromobenzothiazole

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Hypophosphorous acid (H₃PO₂) or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-6-bromobenzothiazole in a suitable acidic solution (e.g., aqueous sulfuric acid or hydrochloric acid) and cool to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • To the diazonium salt solution, add hypophosphorous acid or ethanol and warm the mixture gently to initiate the deamination reaction (evolution of nitrogen gas will be observed).

  • Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Recrystallization:

  • The crude product can be purified by recrystallization. A suitable solvent system would likely be a mixture of polar and non-polar solvents, such as ethanol/water or hexane/ethyl acetate. The optimal solvent system should be determined experimentally by performing small-scale solubility tests.

Column Chromatography:

  • For more challenging purifications, silica gel column chromatography can be employed. A typical mobile phase would be a gradient of ethyl acetate in hexane. The ideal eluent composition should be determined by thin-layer chromatography (TLC) analysis to achieve good separation of the product from any impurities.

G CrudeProduct Crude this compound Dissolution Dissolve in minimal hot solvent CrudeProduct->Dissolution Cooling Slow cooling to room temperature Dissolution->Cooling Crystallization Crystal formation Cooling->Crystallization Filtration Vacuum filtration Crystallization->Filtration PurifiedCrystals Purified this compound Crystals Filtration->PurifiedCrystals

General Recrystallization Workflow.

Reactivity and Stability

  • Stability: Store in a cool, dry place in a tightly sealed container. The compound is expected to be stable under these conditions.

  • Reactivity: this compound is incompatible with strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides, carbon monoxide, oxides of sulfur, carbon dioxide, and hydrogen bromide.[3]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the involvement of this compound in any particular signaling pathways. However, the benzothiazole scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[8] Derivatives of this compound have been synthesized and evaluated for their cytotoxic and antibacterial activities.[9][10] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound itself.

G 6-Bromobenzothiazole 6-Bromobenzothiazole BiologicalScreening Biological Screening 6-Bromobenzothiazole->BiologicalScreening Investigate TargetIdentification Target Identification BiologicalScreening->TargetIdentification Leads to MechanismOfAction Mechanism of Action Studies TargetIdentification->MechanismOfAction Informs SignalingPathway Elucidation of Signaling Pathway MechanismOfAction->SignalingPathway Reveals

References

An In-depth Technical Guide to the Solubility of 6-Bromobenzo[d]thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Bromobenzo[d]thiazole, a key intermediate in organic synthesis and drug discovery.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile inferred from structurally related compounds and outlines detailed experimental protocols for its precise determination.

Qualitative Solubility Profile

The solubility of a compound is primarily governed by its molecular structure. This compound is a halogenated benzothiazole derivative. The benzothiazole core generally confers good solubility in many organic solvents but limited solubility in water.[2][3] The presence of a bromine atom is expected to increase the lipophilicity of the molecule, likely decreasing its solubility in polar protic solvents like water and alcohols, while enhancing its solubility in non-polar and polar aprotic organic solvents.

Based on the behavior of structurally similar compounds, such as 6-Bromobenzo[d]thiazol-2(3H)-one which is reported to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) and slightly soluble in ethanol and ether, a similar trend can be expected for this compound.[4] Furthermore, its use in synthetic reactions employing solvents like toluene and 1,4-dioxane suggests at least partial solubility in these media under reaction conditions.[5]

The following table summarizes the inferred qualitative solubility of this compound in common laboratory solvents.

Solvent ClassCommon SolventsInferred Qualitative Solubility
Polar Aprotic DMSO, DMF, AcetoneSoluble to Freely Soluble
Ethereal 1,4-Dioxane, THFSoluble
Aromatic TolueneSoluble, enhanced by heating
Chlorinated Dichloromethane (DCM)Soluble
Polar Protic Ethanol, MethanolSlightly Soluble to Sparingly Soluble
Non-Polar Hexane, HeptaneSparingly Soluble to Insoluble

Experimental Protocols for Solubility Determination

To obtain precise and quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, toluene, etc.)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[2]

    • Add a known volume of the respective organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is generally recommended.[2]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[3]

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.[2]

  • Quantification and Data Reporting:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility of the compound in each solvent based on the concentration determined from the calibration curve.

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or molarity (mol/L).[2]

Below is a diagram illustrating the experimental workflow for determining the thermodynamic solubility of this compound.

G Thermodynamic Solubility Determination Workflow prep Preparation of Saturated Solutions equil Equilibration (24-48h at constant T) prep->equil Agitation sample Sampling and Filtration equil->sample Settling & Supernatant Withdrawal analysis Quantitative Analysis (HPLC/UV-Vis) sample->analysis Dilution report Data Reporting (mg/mL or mol/L) analysis->report Calculation

Caption: Workflow for Thermodynamic Solubility Determination.

Role in Synthetic Chemistry

This compound is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.[5][6] Its bromo-substituent provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse functional groups.[7] The choice of solvent is critical for the success of these reactions, often requiring a medium that can dissolve both the benzothiazole derivative and the coupling partner.

A general workflow for the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides starting from a 6-bromobenzothiazole derivative is depicted below.[5][8] This highlights the importance of solvent selection (e.g., 1,4-dioxane) for achieving high yields.[5]

G Synthetic Workflow for 6-Arylbenzothiazole Derivatives start 6-Bromobenzothiazole Derivative coupling Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) start->coupling product 6-Arylbenzothiazole Product coupling->product solvent Solvent (e.g., 1,4-Dioxane) solvent->coupling

Caption: Synthetic Route to 6-Arylbenzothiazole Derivatives.

Conclusion

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Historical Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core, a deceptively simple fusion of benzene and thiazole rings, has carved an indelible niche in the landscape of chemical sciences. From its early industrial applications to its current status as a "privileged scaffold" in medicinal chemistry, the journey of benzothiazole is a compelling narrative of scientific discovery and synthetic innovation. This technical guide provides a comprehensive exploration of the seminal discoveries and historical synthetic methodologies that have paved the way for the development of a vast array of benzothiazole derivatives. It offers researchers, scientists, and drug development professionals a detailed examination of key historical syntheses, complete with experimental protocols, quantitative data, and visual representations of reaction workflows and associated signaling pathways. This guide aims to be an essential resource for understanding the foundational chemistry of benzothiazoles and inspiring future advancements in this critical area of research.

A Historical Overview: From Industrial Workhorse to Medicinal Marvel

The story of benzothiazole begins in the late 19th century with the pioneering work of August Wilhelm von Hofmann. In 1879, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the groundwork for over a century of chemical exploration. However, the initial significance of this heterocyclic system was not in medicine but in industry. The discovery in 1921 that 2-mercaptobenzothiazole (MBT) acts as a highly effective vulcanization accelerator for rubber transformed the manufacturing industry and remains a major application of benzothiazole chemistry to this day.

It was not until the mid-20th century that the remarkable biological potential of benzothiazole derivatives began to be unveiled. The parent benzothiazole molecule was first identified in nature in 1967, isolated from the volatiles of American cranberries. This discovery, coupled with the burgeoning field of medicinal chemistry, spurred a paradigm shift in the perception of benzothiazoles. Researchers began to uncover a treasure trove of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This led to the recognition of the benzothiazole core as a "privileged scaffold" – a molecular framework that is able to bind to multiple biological targets with high affinity.

A particularly notable naturally occurring benzothiazole is firefly luciferin, the substrate for the luciferase enzyme responsible for the mesmerizing bioluminescence of fireflies. The elucidation of its structure and its subsequent synthesis in the 1960s was a landmark achievement in natural product chemistry. Today, benzothiazole derivatives are integral components of numerous therapeutic agents and diagnostic tools, a testament to the enduring legacy of this versatile heterocyclic system.

Foundational Synthetic Methodologies

The construction of the benzothiazole ring system has been the subject of extensive research, leading to the development of several classical and modern synthetic strategies. This section details the key historical methods that remain fundamental to the synthesis of this important scaffold.

The Hofmann Synthesis: The Dawn of Benzothiazole Chemistry (1879)

The first reported synthesis of a benzothiazole derivative was achieved by A.W. Hofmann in 1879. His work involved the reaction of thioacetanilide with sulfur, followed by heating, to produce 2-methylbenzothiazole. Another of his early methods involved the reaction of o-aminophenol with carbon disulfide to produce 1-mercapto-benzothiazole. While the yields of these early procedures were often modest, they were groundbreaking for their time and opened the door to the synthesis of a new class of heterocyclic compounds. A more general and higher-yielding approach that evolved from this early work is the condensation of 2-aminothiophenol with various electrophiles.

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole via Condensation of 2-Aminothiophenol and Benzaldehyde

This protocol describes a common and straightforward method for the synthesis of 2-aryl-benzothiazoles, a direct descendant of the principles established by Hofmann.

  • Materials:

    • 2-Aminothiophenol

    • Benzaldehyde

    • Ethanol

    • Oxidizing agent (e.g., air, hydrogen peroxide, iodine)

    • Hydrochloric acid (optional, as a catalyst)

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.

    • If desired, add a catalytic amount of hydrochloric acid.

    • The reaction mixture is stirred at room temperature and is often open to the air to allow for aerial oxidation. Alternatively, a mild oxidizing agent such as hydrogen peroxide or a catalytic amount of iodine can be added to facilitate the cyclization and aromatization.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol to remove any unreacted starting materials.

    • The solid is then dried to afford 2-phenylbenzothiazole.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

  • Characterization:

    • The structure of the synthesized 2-phenylbenzothiazole can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The Hugerschoff Synthesis of 2-Aminobenzothiazoles (1901)

The synthesis of 2-aminobenzothiazoles, a particularly important class of derivatives due to their utility as building blocks and their own biological activities, was significantly advanced by the work of Hugerschoff in the early 1900s. The Hugerschoff reaction involves the cyclization of arylthioureas using an oxidizing agent, most classically bromine in chloroform.

Experimental Protocol: Hugerschoff Synthesis of 2-Aminobenzothiazole

  • Materials:

    • Phenylthiourea

    • Chloroform

    • Bromine

    • Ammonia solution

  • Procedure:

    • Dissolve phenylthiourea (1.0 eq.) in chloroform.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.0 eq.) in chloroform to the cooled phenylthiourea solution with stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • The resulting precipitate of the hydrobromide salt of 2-aminobenzothiazole is collected by filtration.

    • The collected salt is then dissolved in a minimal amount of hot water or ethanol.

    • The solution is basified with an ammonia solution to precipitate the free base of 2-aminobenzothiazole.

    • The precipitated 2-aminobenzothiazole is collected by filtration, washed with water, and dried.

    • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-aminobenzothiazole.

The Jacobson Cyclization of Thiobenzanilides (1886)

The Jacobson cyclization is a powerful method for the synthesis of 2-arylbenzothiazoles from thiobenzanilides. This intramolecular cyclization is typically carried out using an oxidizing agent, with potassium ferricyanide in an alkaline medium being the classical reagent.

Experimental Protocol: Jacobson Cyclization for the Synthesis of 2-Phenylbenzothiazole

  • Materials:

    • Thiobenzanilide

    • Potassium ferricyanide (K3[Fe(CN)6])

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • In a flask, dissolve thiobenzanilide (1.0 eq.) in ethanol.

    • In a separate flask, prepare a solution of sodium hydroxide in water.

    • Add the ethanolic solution of thiobenzanilide to the aqueous sodium hydroxide solution with stirring.

    • Prepare an aqueous solution of potassium ferricyanide (approx. 2.0-3.0 eq.).

    • Slowly add the potassium ferricyanide solution to the thiobenzanilide solution. The reaction is often exothermic and may require cooling.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • The precipitated product, 2-phenylbenzothiazole, is collected by filtration.

    • The crude product is washed thoroughly with water to remove inorganic salts.

    • The product is then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Industrial Synthesis of 2-Mercaptobenzothiazole (MBT)

The discovery of 2-mercaptobenzothiazole (MBT) as a vulcanization accelerator by Goodyear and Pirelli chemists in the 1920s was a major milestone. The industrial-scale synthesis of MBT is a high-temperature, high-pressure process that reacts aniline, carbon disulfide, and sulfur. This process, often referred to as the "pressure process," is a cornerstone of industrial organic chemistry.

Experimental Protocol: Representative Industrial Synthesis of 2-Mercaptobenzothiazole

  • Materials:

    • Aniline

    • Carbon disulfide

    • Sulfur

  • Procedure (Illustrative, based on patent literature):

    • Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave.

    • The autoclave is sealed, and the mixture is heated to a temperature in the range of 250-300 °C.

    • The reaction is carried out under high pressure (typically several hundred psi), which is generated by the vapor pressure of the reactants and the hydrogen sulfide gas produced during the reaction.

    • The reaction is held at the elevated temperature and pressure for a specific duration (e.g., 2-4 hours).

    • After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The hydrogen sulfide gas is typically scrubbed.

    • The crude molten product is discharged from the reactor.

    • Purification of the crude MBT is achieved by dissolving it in an aqueous sodium hydroxide solution, filtering to remove insoluble impurities, and then re-precipitating the MBT by acidification with a mineral acid (e.g., sulfuric acid).

    • The precipitated MBT is then filtered, washed with water, and dried.

Synthesis of a Natural Wonder: Firefly Luciferin

The chemical structure of firefly luciferin was elucidated and its first total synthesis was reported by Emil H. White and his colleagues in 1961. This landmark synthesis confirmed the proposed structure and provided a means to produce this fascinating molecule in the laboratory. The key final step of this synthesis is the condensation of D-cysteine with 2-cyano-6-hydroxybenzothiazole.

Experimental Protocol: Synthesis of D-Firefly Luciferin (Final Step)

  • Materials:

    • 2-Cyano-6-hydroxybenzothiazole

    • D-Cysteine hydrochloride monohydrate

    • Potassium carbonate (K2CO3)

    • Methanol

    • Water

  • Procedure (based on the principles of the White synthesis):

    • Dissolve 2-cyano-6-hydroxybenzothiazole (1.0 eq.) in methanol.

    • In a separate flask, prepare a solution of D-cysteine hydrochloride monohydrate (1.1 eq.) and potassium carbonate (2.2 eq.) in a mixture of water and methanol.

    • Slowly add the solution of 2-cyano-6-hydroxybenzothiazole to the D-cysteine solution with stirring at room temperature.

    • The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by observing the formation of the product, which is often a yellow precipitate.

    • After the reaction is complete, the mixture is acidified with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the luciferin.

    • The precipitated D-luciferin is collected by filtration, washed with cold water, and then with a small amount of cold methanol.

    • The product is dried under vacuum to yield D-firefly luciferin.

Data Presentation: A Comparative Look at Historical Syntheses

The following tables summarize the quantitative data for the historical synthetic methods described above. It is important to note that the yields and reaction conditions for these classical reactions can vary significantly depending on the specific substrates and the scale of the reaction.

Synthesis Method Key Reactants Typical Reaction Conditions Typical Yield (%) Reference
Hofmann Synthesis (Modern Adaptation) 2-Aminothiophenol, BenzaldehydeEthanol, room temperature, air oxidation70-90General literature
Hugerschoff Synthesis Phenylthiourea, BromineChloroform, 0 °C to room temperature60-80Historical literature
Jacobson Cyclization Thiobenzanilide, K3[Fe(CN)6]Aqueous NaOH/Ethanol, room temperature65-85Historical literature
Industrial MBT Synthesis Aniline, CS2, Sulfur250-300 °C, high pressure>90Patent literature
Firefly Luciferin Synthesis (Final Step) 2-Cyano-6-hydroxybenzothiazole, D-CysteineAqueous Methanol, K2CO3, room temperature~50-70White et al., 1961

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthetic methods and a key signaling pathway where benzothiazole derivatives have shown significant activity.

Historical_Synthesis_Workflow cluster_Hofmann Hofmann Synthesis (Condensation) cluster_Hugerschoff Hugerschoff Synthesis cluster_Jacobson Jacobson Cyclization H_start1 2-Aminothiophenol H_reaction Condensation & Cyclization H_start1->H_reaction H_start2 Aldehyde/Carboxylic Acid H_start2->H_reaction H_product 2-Substituted Benzothiazole H_reaction->H_product Hu_start Arylthiourea Hu_reaction Oxidative Cyclization (e.g., Br2) Hu_start->Hu_reaction Hu_product 2-Aminobenzothiazole Hu_reaction->Hu_product J_start Thiobenzanilide J_reaction Oxidative Intramolecular Cyclization (e.g., K3[Fe(CN)6]) J_start->J_reaction J_product 2-Arylbenzothiazole J_reaction->J_product

Caption: Overview of key historical benzothiazole synthesis workflows.

Luciferin_Synthesis_Workflow cluster_Luciferin Firefly Luciferin Synthesis (Final Step) L_start1 2-Cyano-6-hydroxybenzothiazole L_reaction Condensation L_start1->L_reaction L_start2 D-Cysteine L_start2->L_reaction L_product D-Firefly Luciferin L_reaction->L_product

Caption: Final step in the synthetic pathway to D-Firefly Luciferin.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Conclusion: A Legacy of Innovation and a Future of Promise

The journey of the benzothiazole scaffold, from its discovery in the late 19th century to its current prominence in medicinal chemistry, is a powerful illustration of the evolution of organic synthesis and its impact on science and society. The foundational synthetic methods developed by pioneers like Hofmann, Hugerschoff, and Jacobson laid the critical groundwork for generations of chemists to build upon. The industrial synthesis of 2-mercaptobenzothiazole revolutionized the rubber industry, while the total synthesis of firefly luciferin provided a profound insight into the chemistry of life itself.

Today, the benzothiazole nucleus continues to be a fertile ground for discovery. As our understanding of disease pathways deepens, the "privileged" nature of this scaffold allows for the rational design of novel therapeutics targeting a wide range of diseases. The historical syntheses detailed in this guide not only provide a fascinating glimpse into the history of chemistry but also serve as a practical resource for researchers working at the forefront of drug discovery and development. The enduring legacy of benzothiazole is a testament to the power of fundamental chemical research to shape our world, and its future is bright with the promise of new discoveries and life-changing innovations.

Spectroscopic Profile of 6-Bromobenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromobenzo[d]thiazole, a significant heterocyclic compound in medicinal chemistry and organic synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this guide combines available data with predicted values based on structurally similar compounds. This information is intended to assist in the characterization and confirmation of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data for the target compound is not available, data from closely related analogs, such as 2-Amino-6-bromobenzothiazole, is provided for reference and should be interpreted with caution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2-8.4d~2.0H-7
~7.8-8.0dd~8.7, 2.0H-5
~7.6-7.8d~8.7H-4
~9.0-9.2s-H-2

Note: Predicted values are based on general principles and data for similar benzothiazole derivatives.

¹³C NMR (Carbon-13) NMR Data for a Structurally Similar Compound: 2-Amino-6-bromobenzothiazole

Chemical Shift (δ, ppm)Assignment
168.3C2
152.1C7a
131.5C3a
129.8C5
124.1C4
121.2C7
115.3C6

Data obtained for 2-Amino-6-bromobenzothiazole in DMSO solvent and presented as a reference.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and heterocyclic structure.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongC=C and C=N stretching vibrations of the benzothiazole ring system
~1050StrongC-Br stretch
850-800StrongC-H out-of-plane bending, indicative of the substitution pattern on the benzene ring

Note: These are expected absorption ranges for benzothiazole derivatives.[2][3]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom.

m/z ValueRelative AbundanceAssignment
213/215~1:1Molecular ion peak ([M]⁺ and [M+2]⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes
VariableVariableFragmentation peaks corresponding to the loss of Br, HCN, or other small fragments

Note: The presence of bromine results in a distinctive M and M+2 isotopic pattern with nearly equal intensity.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for benzothiazole derivatives.[2][6][7]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the full carbon chemical shift range (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or ATR crystal.

    • Acquire the sample spectrum over the typical mid-IR range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. For electrospray ionization (ESI), a small amount of formic acid may be added to facilitate protonation.[2]

  • Instrumentation: Employ a mass spectrometer, with high-resolution capabilities (e.g., TOF or Orbitrap) being preferable for accurate mass determination.

  • Ionization: Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and significant fragment ions.

  • Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern. Analyze the fragmentation pattern to gain further structural information.[4]

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow from synthesis to structural validation.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations paramount for the handling and use of 6-Bromobenzo[d]thiazole (CAS No. 53218-26-1), a key building block in contemporary drug discovery and organic synthesis. Adherence to the protocols outlined herein is critical to ensure a safe laboratory environment.

Compound Identification and Properties

This compound is a solid organic compound utilized as a biochemical reagent in life sciences research.[1][2] Its intrinsic chemical and physical properties necessitate careful handling to mitigate potential risks.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄BrNS[1][3]
Molecular Weight 214.08 g/mol [1][3]
Appearance White to Yellow Solid[4]
Melting Point 52 - 54 °C[1]
Boiling Point 291.5 ± 13.0 °C at 760 mmHg[1]
Density 1.7 ± 0.1 g/cm³[1]
Flash Point 130.1 ± 19.8 °C[1]
LogP 2.78[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
Storage Temperature 2 - 8 °C, Sealed in a dry place[4]

Hazard Identification and Toxicological Profile

This compound is classified as harmful and an irritant.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Emergency Overview:

  • Harmful if swallowed [1][4]

  • Causes skin irritation [1]

  • Causes eye irritation [1]

  • May cause respiratory irritation [1]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H302Harmful if swallowed.[4]
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H335May cause respiratory irritation.[5]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
Precautionary P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Toxicological Data: Quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) are not currently available for this compound.[1] Therefore, it should be handled as a compound with unknown long-term and chronic health effects.

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The following represents the minimum required PPE:

  • Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[1] Proper glove removal technique must be employed to prevent skin contact.[7]

  • Body Protection: A laboratory coat and, for larger quantities or operations with a high risk of splashing, additional protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] All respirator use must be in accordance with a comprehensive respiratory protection program.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Protocols for this compound Exposure

Exposure RouteProtocolSource
Inhalation 1. Remove the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If breathing has ceased, provide artificial respiration. 4. Seek immediate medical attention.[1]
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. 2. Seek medical attention.[1]
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, periodically lifting the upper and lower eyelids. 2. Seek immediate medical attention.[1]
Ingestion 1. Do not induce vomiting. 2. Wash out the mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1][8]
Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]

  • Specific Hazards: In the event of a fire, hazardous decomposition products may be released, including nitrogen oxides, carbon monoxide, sulfur oxides, carbon dioxide, and hydrogen bromide.[1]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

The following workflow outlines the procedure for managing a small-scale spill of this compound. For large spills, evacuate the area and contact emergency services.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Carefully Collect Material Contain->Collect Container Place in a Labeled, Sealed Container Collect->Container Dispose Dispose as Hazardous Waste Container->Dispose Spill Spill Occurs Spill->Evacuate

Caption: Workflow for handling a chemical spill of this compound.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[1] Do not allow the material to enter drains or waterways.[6]

This technical guide is intended to supplement, not replace, comprehensive safety training and the professional judgment of the user. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

Purity standards and typical appearance of 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Purity Standards and Typical Appearance of 6-Bromobenzo[d]thiazole

For researchers, scientists, and professionals in drug development, understanding the purity and physical characteristics of chemical reagents is paramount for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the typical purity standards, appearance, and analytical methodologies for this compound (CAS No: 53218-26-1), a key building block in medicinal chemistry and organic synthesis.[1][2]

Physicochemical Properties and Purity

This compound is a heterocyclic compound commonly utilized in the synthesis of pharmacologically active molecules.[1][2][3] Its quality is defined by a set of physicochemical parameters and a minimum purity level, which are summarized below. Commercial grades of this reagent typically offer a purity of 97% or higher.[4]

Parameter Typical Specification Reference
Chemical Name This compound
CAS Number 53218-26-1[1][2][4]
Molecular Formula C₇H₄BrNS[2][4]
Molecular Weight 214.09 g/mol
Typical Purity ≥ 97%[4]
Appearance White to Yellow Solid
Melting Point 52°C[2]
Storage Sealed in dry, 2-8°C

Experimental Protocols for Purity Determination

The determination of purity for this compound and related compounds is typically achieved through chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for quantifying the compound and identifying impurities.[5]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for assessing the purity of non-volatile and thermally labile compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: Determined by UV-Vis scan of a standard solution; typically in the range of 254-300 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol. This is then diluted to create working standards and test samples.

  • Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for volatile compounds and provides structural information for impurity identification.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[5]

  • MS Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Sample Preparation: Samples are dissolved in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis: Purity is assessed by the relative area of the primary peak. The mass spectrometer identifies the main component and any co-eluting impurities by their mass fragmentation patterns.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and release of this compound in a research or manufacturing environment.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition cluster_3 Final Disposition A Receive Raw Material (this compound) B Visual Inspection (Appearance, Color) A->B C Documentation Review (CoA from Supplier) B->C D Sample Preparation C->D E Purity Assay (HPLC/GC-MS) D->E F Identity Confirmation (e.g., MS, NMR) D->F G Physical Properties Test (e.g., Melting Point) D->G H Compare Results to Specifications E->H F->H G->H I Decision: Pass/Fail H->I J Release for Use I->J Pass K Reject & Quarantine I->K Fail

References

Key structural features of the 6-Bromobenzo[d]thiazole scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 6-Bromobenzo[d]thiazole Scaffold

Abstract

The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core structural features, physicochemical properties, and chemical reactivity. We delve into detailed experimental protocols for its modification, present key spectroscopic data, and explore its role in the development of novel therapeutic agents. The strategic placement of the bromine atom at the 6-position offers a versatile handle for synthetic diversification, enabling the exploration of structure-activity relationships and the optimization of biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important scaffold.

Core Structural Features

The this compound scaffold is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring. Its molecular formula is C₇H₄BrNS.[1] The core structure's key characteristics include:

  • Fused Ring System: The fusion of the electron-rich thiazole ring with the benzene ring creates a planar, rigid structure that can effectively interact with biological macromolecules.[2]

  • Bromine at 6-Position: The defining feature is the bromine atom attached to the 6-position of the benzothiazole core. This halogen atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[2] Crucially, it serves as a highly reactive site for synthetic modification, particularly through transition metal-catalyzed cross-coupling reactions.[3][4]

  • Thiazole Moiety: The thiazole ring, containing both a sulfur and a nitrogen atom, is a key pharmacophore responsible for a wide range of biological activities observed in its derivatives.[5][6] It can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Physicochemical and Spectroscopic Data

Quantitative data for the this compound scaffold and its derivatives are essential for characterization and quality control.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₄BrNS[1]
Molecular Weight 214.08 g/mol [1][7]
CAS Number 53218-26-1[1]
IUPAC Name 6-bromo-1,3-benzothiazole[1]
Physical Form Solid
Storage Temperature 2-8°C, Sealed in dry conditions
Table 2: Spectroscopic Data for Representative Benzothiazole Derivatives
TechniqueData TypeObserved Values / Characteristics (in DMSO-d₆)Source / Compound
¹H NMR Chemical Shift (δ)δ ~8.8-7.5 (m, Ar-H), ~4.1 (s, 2H, CH₂), ~3.4 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃)Inferred from various substituted benzothiazole-thiadiazole derivatives.[8]
¹³C NMR Chemical Shift (δ)δ ~178-140 (Ar-C, C=N), ~55 (OCH₃), ~42 (CH₂), ~33 (CH₃)Inferred from various substituted benzothiazole-thiadiazole derivatives.[8]
FTIR Wavenumber (cm⁻¹)~3400 (N-H), ~3100 (Ar C-H), ~1760 (C=O), ~1590 (C=N, C=C)Inferred from various substituted benzothiazole-thiadiazole derivatives.[8]
Mass Spec. m/zFor C₂₁H₁₆N₆O₂S₃, [M]⁺ calculated: 480.8034, Found: 480.8021Data for a (Z)-2-((6-(5-(((E)-2-methoxy-4-methylbenzylidene)amino)-1,3,4-thiadiazol-2-yl)benzo[d]thiazol-2-yl)imino)thiazolidin-4-one derivative.[8]

Chemical Reactivity and Synthetic Protocols

The bromine atom at the 6-position is the primary site for synthetic elaboration, making it a cornerstone for creating libraries of novel compounds.[9]

Key Reactions
  • Suzuki Cross-Coupling: The palladium-catalyzed reaction with various aryl boronic acids or esters is a common method to install new carbon-carbon bonds, generating 6-arylbenzo[d]thiazole derivatives.[10][11]

  • Heck and Stille Couplings: These palladium-catalyzed reactions provide alternative routes for C-C bond formation.[3][9]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing amine functionalities at the 6-position.[9]

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative protocol for the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from an N-acetylated-6-bromobenzothiazole precursor, adapted from published literature.[11]

Objective: To synthesize N-(6-aryl-benzo[d]thiazol-2-yl)acetamides via a Pd(0)-catalyzed Suzuki cross-coupling reaction.

Materials:

  • N-(6-bromobenzo[d]thiazol-2-yl)acetamide (1 equivalent)

  • Aryl boronic acid or pinacol ester (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (3 equivalents)

  • 1,4-Dioxane (solvent)

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • To a round-bottom flask, add N-(6-bromobenzo[d]thiazol-2-yl)acetamide, the corresponding aryl boronic acid/ester, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired N-(6-arylbenzo[d]thiazol-2-yl)acetamide.

  • Characterize the final product using NMR, FTIR, and Mass Spectrometry.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_reaction Core Reaction cluster_end Product & Workup A This compound Derivative F Suzuki Cross-Coupling (100 °C, N2 atmosphere) A->F B Aryl Boronic Acid (R-B(OH)2) B->F C Pd(PPh3)4 Catalyst C->F D Base (e.g., K2CO3) D->F E Solvent (1,4-Dioxane) E->F G 6-Arylbenzo[d]thiazole Product F->G Crude Product H Purification (Column Chromatography) G->H G Simplified NF-κB Signaling Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Complex IκBα / NF-κB (Inactive Complex) IκBα->Complex Degrades NFκB NF-κB (p50/p65) Nucleus Nucleus NFκB->Nucleus Translocates Complex->NFκB Releases Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Initiates Inhibitor Benzothiazole Derivative Inhibitor->IKK Inhibits

References

A Technical Guide to 6-Bromobenzo[d]thiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthetic Utility, and Biological Screening Methodologies

Introduction: 6-Bromobenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its benzothiazole core is a privileged scaffold found in a variety of biologically active compounds, and the bromine substituent provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its derivatization, and methodologies for preliminary biological screening.

Commercial Availability of this compound

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. This compound (CAS No. 53218-26-1) is readily available from a range of commercial suppliers. The following table summarizes the availability from several key vendors, providing a comparative overview of purity, quantity, and pricing.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound53218-26-1Not specifiedCustom
Santa Cruz Biotechnology 6-Bromobenzothiazole53218-26-1≥98%Custom
BLD Pharm This compound53218-26-1Not specifiedCustom
Chemsrc This compound53218-26-197.0%1g
Hebei Dangtong Biological Technology Co., Ltd. 6-BROMO-1,3-BENZOTHIAZOLE53218-26-1≥99%1 Kilogram
ChemicalBook 6-Bromobenzothiazole53218-26-198%Custom

Note: Pricing is subject to change and may vary based on quantity and institutional agreements. It is recommended to visit the supplier's website for the most current information.

Synthetic Utility and Experimental Protocols

The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents at the 6-position. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas (nitrogen or argon) through the solution for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 6-arylbenzo[d]thiazole derivative.[1]

Biological Screening of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects.[2] The following are general protocols for preliminary in vitro screening.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Synthesized 6-arylbenzo[d]thiazole derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agent (positive control)

  • Solvent (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Protocol: Urease Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit the enzyme urease, which is a virulence factor for some pathogenic bacteria.[3]

Materials:

  • Synthesized 6-arylbenzo[d]thiazole derivatives

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution

  • Phosphate buffer

  • Phenol red indicator

  • Standard urease inhibitor (e.g., Thiourea)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Assay Mixture: In a 96-well plate, prepare a reaction mixture containing the urease enzyme solution and the test compound at various concentrations in a phosphate buffer.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 37°C for 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution to each well.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes). The hydrolysis of urea by urease will produce ammonia, leading to an increase in pH.

  • Detection: The change in pH is detected by the color change of the phenol red indicator. The absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 625 nm).

  • Inhibition Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells (enzyme and substrate without inhibitor).

Visualizing the Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Vessel Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Vessel Base Base Base->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Extraction Extraction Reaction Vessel->Extraction Heat Column Chromatography Column Chromatography Extraction->Column Chromatography 6-Arylbenzo[d]thiazole 6-Arylbenzo[d]thiazole Column Chromatography->6-Arylbenzo[d]thiazole Purified Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Drug_Discovery_Workflow Start Start: This compound Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Derivatives Purification->Library Screening Biological Screening Library->Screening Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Urease) Screening->Enzyme Hit_ID Hit Identification Antimicrobial->Hit_ID Enzyme->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt End Preclinical Development Lead_Opt->End

References

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Bromobenzo[d]thiazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable scaffold in medicinal chemistry and materials science, and its functionalization via palladium-catalyzed cross-coupling enables the synthesis of a diverse range of 6-arylbenzo[d]thiazole derivatives.

Introduction

The benzothiazole moiety is a privileged heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally high yields.[2] The coupling of this compound with various boronic acids provides a direct route to novel 6-arylbenzo[d]thiazole derivatives, which are of significant interest in drug discovery and materials science.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 6-arylbenzo[d]thiazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex [Ar-Pd(II)Ln-Br] OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_ArB [Ar-Pd(II)Ln-Ar'] Transmetalation->PdII_Ar_ArB Byproduct B(OH)₂Br + Base-H⁺ Transmetalation->Byproduct RedElim Reductive Elimination PdII_Ar_ArB->RedElim RedElim->Pd0 Product Ar-Ar' (6-Arylbenzo[d]thiazole) RedElim->Product Reactant1 Ar-Br (this compound) Reactant1->OxAdd Reactant2 Ar'-B(OH)₂ (Arylboronic Acid) + Base Reactant2->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Data

The following table summarizes the results of Suzuki cross-coupling reactions between 2-amino-6-bromobenzothiazole and a variety of aryl boronic acids and esters.[3][4] These results are highly indicative of the expected reactivity and yields for the analogous reactions with this compound under similar conditions.

EntryAryl Boronic Acid/EsterProductSolventYield (%)
1p-Tolylboronic acid6-(p-Tolyl)benzo[d]thiazol-2-amineToluene/H₂O55
24-Chlorophenylboronic acid6-(4-Chlorophenyl)benzo[d]thiazol-2-amineToluene/H₂O60
34-Methoxyphenylboronic acid6-(4-Methoxyphenyl)benzo[d]thiazol-2-amineDMF64
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester6-(3,5-Bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine1,4-Dioxane75
5Phenylboronic acid6-Phenylbenzo[d]thiazol-2-amineToluene/H₂O70

Data adapted from the Suzuki coupling of 2-amino-6-bromobenzothiazole.[3][4]

Experimental Protocols

The following is a general protocol for the Suzuki cross-coupling reaction of this compound. This protocol is based on established procedures for similar substrates and should be optimized for specific coupling partners.[3][4]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous solvent (e.g., Toluene/Water 4:1, 1,4-Dioxane, or DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the corresponding arylboronic acid or ester (1.1 equivalents), and potassium phosphate (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the flask under a positive pressure of the inert gas.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and Water) via syringe.

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to over 24 hours depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylbenzo[d]thiazole.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 95 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Dilute, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure 6-Arylbenzo[d]thiazole purification->product

Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-arylbenzo[d]thiazole derivatives from this compound. The reaction tolerates a variety of functional groups on the boronic acid coupling partner, providing access to a wide range of novel compounds for evaluation in drug discovery and materials science programs. The provided protocols serve as a robust starting point for the development of optimized reaction conditions for specific substrates.

References

Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a class of compounds with significant biological interest, particularly as potent urease inhibitors.[1][2][3] This protocol details a robust two-step synthetic pathway commencing from the commercially available 6-bromobenzo[d]thiazol-2-amine.

The synthesis involves an initial N-acetylation of 6-bromobenzo[d]thiazol-2-amine to yield the key intermediate, N-(6-bromobenzo[d]thiazol-2-yl)acetamide. This intermediate subsequently undergoes a palladium-catalyzed Suzuki cross-coupling reaction with a variety of arylboronic acids or their pinacol esters to afford the target N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives.[1][4] This methodology offers a versatile and efficient route to a library of these compounds for further investigation in drug discovery and development.

Experimental Workflow

The overall synthetic strategy is a sequential two-step process involving N-acetylation followed by a Suzuki cross-coupling reaction to achieve C-C bond formation at the 6-position of the benzothiazole ring.

Synthesis_Workflow Start 6-Bromobenzo[d]thiazol-2-amine Step1 Step 1: N-Acetylation Start->Step1 Reagent1 Acetic Anhydride Pyridine Reagent1->Step1 Intermediate N-(6-bromobenzo[d]thiazol-2-yl)acetamide Step1->Intermediate Step2 Step 2: Suzuki Cross-Coupling Intermediate->Step2 Reagent2 Arylboronic Acid/Ester Pd(PPh3)4, K2CO3 Reagent2->Step2 FinalProduct N-(6-arylbenzo[d]thiazol-2-yl)acetamides Step2->FinalProduct

Caption: Two-step synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides.

Experimental Protocols

Protocol 1: Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (Intermediate 2)

This protocol describes the N-acetylation of 6-bromobenzo[d]thiazol-2-amine to produce the key intermediate for the subsequent Suzuki coupling.

Materials:

  • 6-bromobenzo[d]thiazol-2-amine (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 6-bromobenzo[d]thiazol-2-amine in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(6-bromobenzo[d]thiazol-2-yl)acetamide as a solid.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki cross-coupling of N-(6-bromobenzo[d]thiazol-2-yl)acetamide with various arylboronic acids to synthesize the final products.[1]

Materials:

  • N-(6-bromobenzo[d]thiazol-2-yl)acetamide (Intermediate 2) (1.0 eq)

  • Arylboronic acid or arylboronic pinacol ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To an oven-dried round-bottom flask, add N-(6-bromobenzo[d]thiazol-2-yl)acetamide, the corresponding arylboronic acid, and potassium carbonate.

  • Add the catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-(6-arylbenzo[d]thiazol-2-yl)acetamide.

Data Presentation: Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides

The following table summarizes the yields obtained for a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized using the Suzuki cross-coupling protocol.[1]

Product IDAryl Substituent (from Boronic Acid)Yield (%)
3a Phenyl80
3b p-Tolyl85
3c 4-Chlorophenyl81
3d 4-Methoxyphenyl78
3e 4-Fluorophenyl75
3f 3-Nitrophenyl70
3g 2-Methoxyphenyl72
3h Naphthalen-2-yl83

Data sourced from Gull et al., Molecules 2016, 21(3), 266.[1]

Application Focus: Urease Inhibition

N-(6-arylbenzo[d]thiazol-2-yl)acetamides have demonstrated significant inhibitory activity against the urease enzyme. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process linked to pathologies such as peptic ulcers (by Helicobacter pylori) and urinary stone formation. The synthesized compounds act as inhibitors, blocking the enzyme's active site.[1][2]

Urease_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Mechanism Urea Urea (Substrate) Urease1 Urease Enzyme (Active Site Open) Urea->Urease1 Binds to Active Site Products Ammonia + CO2 Urease1->Products Catalyzes Hydrolysis Inhibitor N-(6-arylbenzo[d]thiazol -2-yl)acetamide Urease2 Urease Enzyme (Active Site Blocked) Inhibitor->Urease2 Binds to Active Site NoReaction No Reaction Urease2->NoReaction Urea2 Urea Urea2->Urease2 Binding Prevented

Caption: Mechanism of urease inhibition by synthesized benzothiazole derivatives.

References

The Versatility of 6-Bromobenzo[d]thiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 6-bromobenzo[d]thiazole, has emerged as a privileged starting material in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its unique chemical properties, particularly the reactive bromine atom, allow for facile derivatization, leading to the development of novel therapeutic and diagnostic agents. This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and a summary of quantitative data for key derivatives.

Application Notes

The this compound core is a key building block in the synthesis of compounds with a wide spectrum of pharmacological activities. These include potent anticancer and antimicrobial agents, as well as promising candidates for the imaging of neurodegenerative diseases.

Anticancer Applications

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary strategies for derivatization involve modifications at the 2- and 6-positions of the benzothiazole ring.

One successful approach involves the synthesis of 1,2,3-triazole hybrids from 6-bromobenzo[d]thiazol-2(3H)-one. These hybrids have shown good cytotoxicity against cancer cell lines such as MCF-7 (breast) and HeLa (cervical).[1][2][3] Another key strategy is the Suzuki cross-coupling reaction to create C-C bonds at the 6-position, leading to N-(6-arylbenzo[d]thiazol-2-yl)acetamides which have also been investigated for their anticancer potential.

Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4][5] This pathway is crucial for cell growth and survival and is often dysregulated in various cancers.

Antimicrobial Activity

The benzothiazole scaffold is also a valuable pharmacophore for the development of new antimicrobial agents. This compound derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. For instance, 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have exhibited moderate to good antibacterial activity.[1][2] The development of novel benzothiazole-based compounds is a promising avenue to address the growing challenge of antimicrobial resistance.

Urease Inhibition

Urease is an enzyme that plays a role in the pathogenesis of infections caused by Helicobacter pylori, leading to conditions like gastritis and peptic ulcers. N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, synthesized from 6-bromobenzothiazole, have shown significant urease inhibitory activity, with some compounds being more active than the standard drug thiourea.

Amyloid Imaging in Alzheimer's Disease

Benzothiazole derivatives are being explored as imaging agents for the detection of β-amyloid plaques, a hallmark of Alzheimer's disease.[6] The 6-bromo position on the benzothiazole ring provides a convenient site for radioiodination, a necessary modification for developing probes for single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various this compound derivatives.

Table 1: Anticancer Activity of 6-Bromobenzothiazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Morpholine-thiourea bromobenzothiazole23MCF-718.10[7][8]
HeLa38.85[7][8]
Hydrazine based benzothiazole11HeLa2.41[8]
COS-74.31[8]
Sulphonamide based acetamide benzothiazole40MCF-734.5[8][9]
HeLa44.15[8][9]
MG6336.1[8][9]
Naphthalimide-benzothiazole66HT-293.72 ± 0.3[7][8]
A5494.074 ± 0.3[7][8]
MCF-77.91 ± 0.4[7][8]
Naphthalimide-benzothiazole67HT-293.47 ± 0.2[8]
A5493.89 ± 0.3[8]
MCF-75.08 ± 0.3[8]
Carbohydrazide containing BTA65PC-319.9 ± 1.17 (µg/mL)[8][9]
LNCaP11.2 ± 0.79 (µg/mL)[8][9]
Benzothiazole derivative6bMCF-75.15[10]
Benzothiazole derivative4MCF-78.64[10]
Benzothiazole derivative5cMCF-77.39[10]
Benzothiazole derivative5dMCF-77.56[10]

Table 2: Urease Inhibitory Activity of Benzothiazole Derivatives

CompoundIC50 (µM)Reference
3b6.01 ± 0.23[11]
Thiourea (Standard)11.58 ± 0.34[11]
Compound 11.2 ± 0.01[12]
Compound 32.20 ± 0.01[12]
Compound 51.40 ± 0.01[12]
Compound 82.90 ± 0.01[12]
Thiourea (Standard)21.40 ± 0.21[12]

Table 3: Antibacterial Activity of 6-Bromobenzothiazole Derivatives

Compound ClassBacterial StrainActivityReference
1,2,3-Triazole HybridsStreptococcus pyogenesModerate to Good[1]
Staphylococcus aureusModerate to Good[1]
Pseudomonas aeruginosaModerate to Good[1]
Klebsiella pneumoniaeModerate to Good[1]

Experimental Protocols

Protocol 1: Synthesis of 6-bromobenzo[d]thiazol-2(3H)-one-[4][5][13]triazole Hybrids[1]

This protocol describes a one-pot, three-component reaction for the synthesis of 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one.

Materials:

  • 6-bromobenzo[d]thiazol-2(3H)-one

  • Propargyl bromide

  • Aryl azides

  • Cesium carbonate (Cs2CO3)

  • Copper(I) iodide (CuI)

  • Dry Tetrahydrofuran (THF)

  • Toluene

Procedure:

  • Synthesis of 6-bromobenzo[d]thiazol-2(3H)-one (2): React 2-amino-5-bromobenzenethiol (1) with phosgene (COCl2) in toluene at room temperature for 4 hours.

  • One-pot reaction: To a solution of 6-bromobenzo[d]thiazol-2(3H)-one (2) in dry THF, add propargyl bromide and cesium carbonate.

  • Add the desired aryl azide to the reaction mixture.

  • Add a catalytic amount of Copper(I) iodide (CuI).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the desired 1,2,3-triazole derivatives (3a-j).

Protocol 2: General Procedure for Suzuki Cross-Coupling of 2-amino-6-bromobenzothiazole[14]

This protocol outlines the synthesis of 2-amino-6-arylbenzothiazoles via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • 2-amino-6-bromobenzothiazole

  • Aryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium phosphate (K3PO4)

  • Toluene or 1,4-Dioxane

  • Water

  • Nitrogen atmosphere

Procedure:

  • To an oven-dried flask, add 2-amino-6-bromobenzothiazole (1 equivalent) and Pd(PPh3)4 (5 mol%).

  • Purge the flask with nitrogen and stir the mixture for 30 minutes in the appropriate solvent (e.g., 4:1 toluene/water or 1,4-dioxane/water).

  • Add the aryl boronic acid (1.1 equivalents) and K3PO4 (2 equivalents).

  • Heat the reaction mixture to 95 °C and stir for 31 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography.

Protocol 3: MTT Assay for In Vitro Cytotoxicity[13][15][16][17][18]

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 6-Bromobenzothiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 4: Urease Inhibition Assay[12][19]

This assay determines the inhibitory effect of compounds on the urease enzyme.

Materials:

  • Urease enzyme solution

  • Urea solution (100 mM)

  • Buffer solution (e.g., phosphate buffer)

  • Test compounds (0.5 mM)

  • Indophenol reagents (for ammonia detection)

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of urease enzyme solution and 55 µL of buffer.

  • Add 5 µL of the test compound solution to the wells.

  • Incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 100 mM urea.

  • Measure the production of ammonia using the indophenol method, which involves adding alkali and phenol reagents and measuring the absorbance at a specific wavelength.

  • Calculate the percentage of urease inhibition and determine the IC50 value for each compound.

Visualizations

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_outcome Outcome start This compound suzuki Suzuki Coupling (with Aryl Boronic Acids) start->suzuki triazole Click Chemistry (with Alkynes & Azides) start->triazole amination Buchwald-Hartwig (with Amines) start->amination derivatives Diverse Library of Benzothiazole Derivatives suzuki->derivatives triazole->derivatives amination->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (MIC Determination) derivatives->antimicrobial urease Urease Inhibition Assay derivatives->urease imaging Amyloid Imaging Potential derivatives->imaging lead Lead Compound Identification anticancer->lead antimicrobial->lead urease->lead imaging->lead sar Structure-Activity Relationship (SAR) lead->sar

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: The PI3K/Akt signaling pathway and the inhibitory action of certain benzothiazole derivatives.

References

Application Notes and Protocols for 6-Bromobenzo[d]thiazole Derivatives with Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of 6-bromobenzo[d]thiazole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. Detailed protocols for key experimental assays are provided to facilitate further research and development in this area.

Potential Biological Activities

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. The introduction of various substituents on the benzothiazole ring system allows for the modulation of their biological effects, making them promising candidates for drug discovery.

Anticancer Activity

Derivatives of 6-bromobenzothiazole have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial intrinsic pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases.[1][2][3][4] Furthermore, some derivatives have been found to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[5][6]

Antimicrobial Activity

6-Bromobenzothiazole derivatives have also been investigated for their potential as antimicrobial agents. A key mechanism of their antibacterial action is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[7][8][9] Other studies suggest the inhibition of enzymes such as dihydropteroate synthase and MurB as potential antibacterial mechanisms.[10]

Neuroprotective Activity

Emerging research indicates that 6-bromobenzothiazole derivatives may possess neuroprotective properties, primarily by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[11][12] The modulation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response, has been implicated.[13] Additionally, some derivatives have shown potential as multi-target agents for diseases like Alzheimer's by inhibiting enzymes such as monoamine oxidase B (MAO-B) and cholinesterases.[14]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of selected 6-bromobenzothiazole and related benzothiazole derivatives.

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Substituted bromopyridine acetamide benzothiazoleSKRB-30.0012[15][16]
Substituted bromopyridine acetamide benzothiazoleSW6200.0043[15][16]
Substituted bromopyridine acetamide benzothiazoleA5490.044[15][16]
Substituted bromopyridine acetamide benzothiazoleHepG20.048[15][16]
Naphthalimide derivative 66HT-293.72[15][16]
Naphthalimide derivative 66A5494.074[15][16]
Naphthalimide derivative 66MCF-77.91[15][16]
Naphthalimide derivative 67HT-293.47[15][16]
Naphthalimide derivative 67A5493.89[15][16]
Naphthalimide derivative 67MCF-75.08[15][16]
Sulphonamide scaffold based BTA 40MCF-734.5[15]
Sulphonamide scaffold based BTA 40HeLa44.15[15]
Sulphonamide scaffold based BTA 40MG6336.1[15]
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamideColorectal Cancer Cells~7.5 (48h)[4]

Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC values in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2,6-disubstituted benzothiazole (130a, 130b, 130c)Moraxella catarrhalis4[10]
Sulfonamide analogue (66c)P. aeruginosa, S. aureus, E. coli3.1 - 6.2[10]
2-arylbenzothiazole (25a, 25b, 25c)E. faecalis~1[10]
Thiazolidinone derivative (11a)L. monocytogenes, P. aeruginosa, E. coli, S. aureus100 - 250[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 6-bromobenzothiazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 6-bromobenzothiazole derivatives in DMSO.

    • Prepare serial dilutions of the compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10-15 minutes on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of 6-bromobenzothiazole derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 6-Bromobenzothiazole derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Protocol:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 6-bromobenzothiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution.

    • Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 6-bromobenzothiazole derivatives.

anticancer_pathway cluster_extrinsic Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 6-Bromobenzothiazole 6-Bromobenzothiazole EGFR EGFR 6-Bromobenzothiazole->EGFR Inhibition Bax Bax 6-Bromobenzothiazole->Bax Upregulation Bcl2 Bcl2 6-Bromobenzothiazole->Bcl2 Downregulation PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Inhibition STAT STAT JAK->STAT STAT->Proliferation Inhibition ERK->Proliferation Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->CytochromeC Inhibition Apoptosis Apoptosis CytochromeC->Apoptosis Activation antimicrobial_workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum prep_compounds Prepare Compound Dilutions start->prep_compounds inoculate Inoculate Plates prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end neuroprotection_pathway cluster_stress Cellular Stress cluster_response Cellular Response OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Activation 6-Bromobenzothiazole 6-Bromobenzothiazole Nrf2 Nrf2 6-Bromobenzothiazole->Nrf2 Activation Nrf2->Keap1 Dissociation ARE Antioxidant Response Element Nrf2->ARE Transcription Activation Keap1->Nrf2 Inhibition HO1 Heme Oxygenase-1 ARE->HO1 HO1->OxidativeStress Inhibition Neuroprotection Neuroprotection HO1->Neuroprotection

References

Application Notes and Protocols for the Synthesis of 2-amino-6-bromobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-amino-6-bromobenzothiazole is a key heterocyclic building block in medicinal chemistry, utilized in the synthesis of various biologically active compounds. This document provides a detailed experimental procedure for its synthesis, a summary of its characterization data, and a visual representation of the experimental workflow.

Experimental Protocol: Synthesis of 2-amino-6-bromobenzothiazole from 4-bromoaniline

This protocol details the synthesis of 2-amino-6-bromobenzothiazole via the thiocyanation of 4-bromoaniline followed by cyclization.[1][2][3][4]

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

  • Acetonitrile (alternative solvent)[5]

  • Nano BF3/SiO2 catalyst (for an alternative, catalyzed procedure)[5]

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

  • Addition of Thiocyanate: To this solution, add potassium thiocyanate (2-4 equivalents) and stir the mixture.[5]

  • Bromination: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Cool the reaction mixture in an ice-salt bath and add the bromine solution dropwise using a dropping funnel, ensuring the temperature is maintained.[1]

  • Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing water.[5]

  • Neutralization and Precipitation: Neutralize the solution with a 10% NaOH solution until a precipitate is formed.[5]

  • Isolation: Collect the precipitate by filtration using a Buchner funnel. Wash the solid with cold water.[5]

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-6-bromobenzothiazole as a white to light yellow crystalline solid.[5][6]

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-amino-6-bromobenzothiazole.

ParameterValueReference(s)
Molecular Formula C₇H₅BrN₂S[7]
Molecular Weight 229.10 g/mol [7]
Melting Point 213-217 °C (lit.)[1][6]
Appearance White to light yellow crystal powder[2][5]
Yield Up to 93%[5][6]
Purity 97%
FT-IR (KBr, cm⁻¹) 3315, 3012, 2835, 1580, 1476, 1261, 920, 742, 512[5][6]
¹H NMR (400 MHz, CDCl₃) δ 5.44 (s, 2H, NH₂), 7.4-7.5 (d, 2H, Ar-H), 7.71 (s, 1H, Ar-H)[5]
¹³C NMR (100 MHz, DMSO-d₆) δ 119, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75[5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 4-bromoaniline 4-Bromoaniline in Glacial Acetic Acid Reaction_Mixture Combine Reactants (Ice-Salt Bath) 4-bromoaniline->Reaction_Mixture KSCN Potassium Thiocyanate KSCN->Reaction_Mixture Br2 Bromine in Glacial Acetic Acid Br2->Reaction_Mixture Stirring Stir at Room Temperature (Monitor by TLC) Reaction_Mixture->Stirring Quenching Pour into Water Stirring->Quenching Neutralization Neutralize with 10% NaOH Quenching->Neutralization Filtration Filter Precipitate Neutralization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Final_Product 2-amino-6-bromobenzothiazole Recrystallization->Final_Product

Caption: Synthesis workflow for 2-amino-6-bromobenzothiazole.

References

The Role of 6-Bromobenzo[d]thiazole in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted cancer therapies has led researchers to explore a diverse range of heterocyclic compounds. Among these, the benzothiazole scaffold has emerged as a "privileged" structure due to its presence in numerous biologically active molecules. The introduction of a bromine atom at the 6-position of the benzothiazole ring, creating 6-Bromobenzo[d]thiazole, provides a versatile synthetic handle for the development of novel anticancer agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into the role of this compound in the synthesis of promising anticancer drug candidates.

Application Notes

This compound serves as a crucial starting material or key intermediate in the synthesis of various classes of anticancer compounds. Its utility stems from the ability of the bromo substituent to participate in a wide range of cross-coupling reactions, allowing for the introduction of diverse chemical moieties and the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Several classes of anticancer agents have been successfully synthesized using this compound as a precursor, including:

  • Thiourea Derivatives: Incorporation of a thiourea moiety, often in conjunction with other functionalities like morpholine, has yielded compounds with significant cytotoxic activity against various cancer cell lines.

  • Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has been employed to link the 6-bromobenzothiazole core with triazole rings, resulting in hybrid molecules with potent anticancer properties.

  • 2-Amino-6-bromobenzothiazole Derivatives: The amino group at the 2-position and the bromo group at the 6-position offer two distinct points for chemical modification, enabling the synthesis of a wide array of derivatives with diverse biological activities.

These derivatives have demonstrated efficacy against a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and others, with some compounds exhibiting IC50 values in the low micromolar range. Mechanistic studies suggest that these compounds can induce apoptosis and interfere with key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and ERK pathways.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative compounds synthesized from this compound derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiourea Derivative Morpholine based thiourea bromobenzothiazoleMCF-718.10[1][2]
HeLa38.85[1][2]
Triazole Hybrid 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazoleMCF-7Data not specified in snippets
HeLaData not specified in snippets
2-Amino-6-bromobenzothiazole Derivative VariesMultipleVaries

Note: Specific IC50 values for the triazole hybrids were not available in the provided search results.

Experimental Protocols

Protocol 1: Synthesis of Morpholine-based Thiourea Bromobenzothiazole Derivatives

This protocol describes a general procedure for the synthesis of thiourea derivatives from 2-amino-6-bromobenzothiazole.

Materials:

  • 2-Amino-6-bromobenzothiazole

  • Carbon disulfide (CS2)

  • Dimethyl sulfate (DMS)

  • Ammonia solution

  • Substituted amine (e.g., morpholine)

  • Solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Synthesis of Benzothiazolylthiocarbamides:

    • To a solution of 2-amino-6-bromobenzothiazole in a suitable solvent, add carbon disulfide and dimethyl sulfate.

    • Stir the reaction mixture at room temperature for the appropriate time.

    • Follow with ammonolysis to yield the benzothiazolylthiocarbamide intermediate.

  • Synthesis of Thiourea Derivatives:

    • React the benzothiazolylthiocarbamide intermediate with the desired amine (e.g., morpholine) in a suitable solvent.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-Bromobenzo[d]thiazol-2(3H)-one Derived 1,2,3-Triazole Hybrids

This protocol outlines the one-pot synthesis of 1,2,3-triazole hybrids using a copper-catalyzed cycloaddition reaction.

Materials:

  • 6-Bromobenzo[d]thiazol-2(3H)-one

  • Propargyl bromide

  • Various aryl azides

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • Dry Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 6-Bromobenzo[d]thiazol-2(3H)-one and cesium carbonate in dry THF, add propargyl bromide and the respective aryl azide.

  • Add a catalytic amount of copper(I) iodide to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 8-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Mechanisms

Several studies suggest that benzothiazole derivatives, including those derived from this compound, exert their anticancer effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT and ERK (MAPK) pathways are two of the most critical pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR and RAF/MEK/ERK Signaling Pathways

The PI3K/AKT/mTOR and RAF/MEK/ERK pathways are central to regulating cell cycle progression, proliferation, and apoptosis.[3] In many cancers, these pathways are hyperactivated due to mutations in upstream receptors or signaling components.[3]

PI3K_ERK_Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_ERK RAF/MEK/ERK Pathway RTK_PI3K Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition_PI3K Inhibition of Apoptosis AKT->Apoptosis_Inhibition_PI3K Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K Benzothiazole_PI3K 6-Bromobenzothiazole Derivatives Benzothiazole_PI3K->AKT inhibits Benzothiazole_ERK 6-Bromobenzothiazole Derivatives RTK_ERK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK_ERK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_ERK Cell Proliferation & Differentiation ERK->Proliferation_ERK Benzothiazole_ERK->ERK inhibits experimental_workflow start This compound synthesis Chemical Synthesis (e.g., Thiourea formation, Click Chemistry) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Compound Library of 6-Bromobenzothiazole Derivatives purification->library screening In vitro Anticancer Screening (MTT Assay) library->screening ic50 IC50 Determination screening->ic50 cell_lines Cancer Cell Lines (e.g., MCF-7, HeLa) cell_lines->screening mechanistic Mechanistic Studies (e.g., Western Blot for Signaling Proteins) ic50->mechanistic lead_optimization Lead Optimization (SAR Studies) ic50->lead_optimization pathway Signaling Pathway Analysis (PI3K/AKT, ERK) mechanistic->pathway pathway->lead_optimization lead_optimization->synthesis in_vivo In vivo Studies (Animal Models) lead_optimization->in_vivo

References

Functionalization of the Bromine Atom in 6-Bromobenzo[d]thiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of the bromine atom in 6-bromobenzo[d]thiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 6-position via functionalization of the bromo group opens up a vast chemical space for the development of novel therapeutic agents and functional materials.[1][2] This document outlines key palladium-catalyzed cross-coupling reactions and cyanation methods, providing researchers with the necessary information to synthesize a wide array of 6-substituted benzothiazole derivatives.

Overview of Functionalization Reactions

The bromine atom at the 6-position of the benzo[d]thiazole ring serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. The primary methods for its functionalization include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the synthesis of 6-amino-benzothiazole derivatives.

  • Sonogashira Coupling: For the installation of alkynyl moieties.

  • Cyanation: For the preparation of 6-cyanobenzo[d]thiazole.

These reactions are typically catalyzed by palladium complexes, often in the presence of a suitable ligand and base. The choice of reaction conditions is crucial for achieving high yields and purity of the desired products.

Data Presentation: A Comparative Overview of Functionalization Reactions

The following tables summarize quantitative data for the functionalization of this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling of N-(6-bromobenzo[d]thiazol-2-yl)acetamide [3]

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001280
2p-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001285
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001281
44-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001278
5Naphthalene-2-boronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001283

Table 2: Buchwald-Hartwig Amination of Brominated Heterocycles (Analogous Systems)

EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference System
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018954-Bromotoluene
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11024882-Bromopyridine
3Piperidine[Pd(IPr*)(3-Cl-py)Cl₂]KOtBuDioxane804924-Chlorotoluene

Table 3: Sonogashira Coupling of Brominated Heterocycles (Analogous Systems)

EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference System
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6954-Iodoanisole
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene7012893-Bromopyridine
31-Heptyne[DTBNpP]Pd(crotyl)ClTMPDMSORT18914-Bromobenzonitrile

Table 4: Cyanation of Halogenated Benzothiazole Derivatives

EntrySubstrateCyanide SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12-Chloro-6-nitro-benzothiazoleNaCNDABCOMeCN/H₂ORT2483-93[1]
26-BromobenzothiazoleTMSCNElectrochemicalDMFRT356[4]

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes the synthesis of N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, a representative example of Suzuki-Miyaura coupling on a 6-bromobenzothiazole derivative.[3]

Materials:

  • N-(6-bromobenzo[d]thiazol-2-yl)acetamide

  • p-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add N-(6-bromobenzo[d]thiazol-2-yl)acetamide (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under a positive pressure of inert gas.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide.

Buchwald-Hartwig Amination (General Protocol for Aryl Bromides)

This general protocol for the Buchwald-Hartwig amination of aryl bromides can be adapted for this compound. Optimization of the ligand, base, and solvent may be necessary.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 6-amino-benzothiazole derivative.

Sonogashira Coupling (General Protocol for Aryl Bromides)

This general protocol for the Sonogashira coupling of aryl bromides can be used as a starting point for the alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF) or Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (10 mL) and the amine base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-alkynyl-benzo[d]thiazole.

Cyanation (DABCO-Catalyzed)

This protocol is adapted from the cyanation of 2-chloro-6-nitrobenzothiazole and can be investigated for this compound, potentially requiring more forcing conditions due to the different electronic nature of the substrate.[1]

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile (MeCN)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and DABCO (0.15 mmol, 15 mol%) in acetonitrile (10 mL).

  • In a separate beaker, dissolve sodium cyanide (1.05 mmol) in water (10 mL).

  • Slowly add the aqueous solution of NaCN to the stirred solution of the benzothiazole derivative.

  • Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC.

  • Caution: Work in a well-ventilated fume hood. Quench any residual cyanide with an aqueous solution of iron(III) chloride or sodium hypochlorite.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-cyanobenzo[d]thiazole.

Mandatory Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 6-Arylbenzo[d]thiazole 6-Arylbenzo[d]thiazole Reaction->6-Arylbenzo[d]thiazole caption Suzuki-Miyaura Coupling Pathway Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction 6-Aminobenzo[d]thiazole 6-Aminobenzo[d]thiazole Reaction->6-Aminobenzo[d]thiazole caption Buchwald-Hartwig Amination Pathway Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Base Base Base->Reaction 6-Alkynylbenzo[d]thiazole 6-Alkynylbenzo[d]thiazole Reaction->6-Alkynylbenzo[d]thiazole caption Sonogashira Coupling Pathway Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble and Dry Glassware B Weigh and Add Reactants & Catalysts A->B C Add Anhydrous Solvent B->C D Establish Inert Atmosphere C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction & Aqueous Work-up F->G H Dry and Concentrate Organic Layer G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

References

6-Bromobenzo[d]thiazole: A Versatile Scaffold for Heterocyclic Compound Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromobenzo[d]thiazole is a key heterocyclic building block utilized in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science.[1][2] The presence of a bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[3][4] This versatility has led to the development of novel benzothiazole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[5][6][7] Furthermore, the unique photophysical properties of the benzothiazole core have made it a valuable component in the design of materials for organic light-emitting diodes (OLEDs).[8]

Application in Medicinal Chemistry

The benzothiazole nucleus is a prominent scaffold in numerous biologically active compounds.[9][10] Derivatives of 6-bromobenzothiazole have been extensively explored for their therapeutic potential across various disease areas.

Anticancer Activity: Benzothiazole derivatives have shown significant promise as anticancer agents.[11] The introduction of different moieties at the 6-position through cross-coupling reactions can lead to compounds with potent and selective cytotoxicity against various cancer cell lines.[12] For instance, the substitution with phenyl and substituted phenyl groups at the 2- and 6-positions has been correlated with anticancer activity.[12]

Antimicrobial Activity: The increasing threat of antibiotic resistance has spurred the search for new antimicrobial agents.[13] Benzothiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[5][13] The functionalization of the 6-bromobenzothiazole core allows for the fine-tuning of antimicrobial potency and spectrum.

Other Therapeutic Areas: Beyond cancer and infectious diseases, benzothiazole derivatives have shown potential in treating a range of other conditions. These include inflammatory disorders, malaria, and neurological diseases.[5][6][10]

Key Biological Activities of 6-Substituted Benzothiazole Derivatives
Compound ClassBiological ActivityTarget/Mechanism of Action (if known)Reference
6-Aryl-benzothiazolesAnticancerInhibition of protein kinases, induction of apoptosis[11]
6-(Heteroaryl)-benzothiazolesAntibacterial, AntifungalInhibition of essential bacterial enzymes (e.g., DNA gyrase)[13]
6-Amino-benzothiazolesAnti-inflammatoryInhibition of cyclooxygenase (COX) enzymes[5]
6-Alkynyl-benzothiazolesAntimalarialInhibition of parasitic metabolic pathways[5]

Application in Materials Science

The conjugated system of the benzothiazole ring imparts favorable electronic and photophysical properties, making it a suitable component for organic electronic materials.

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are utilized as host materials, emitters, and charge transport materials in OLED devices.[8] By modifying the substituents on the benzothiazole core, the emission color, efficiency, and stability of the OLED can be tailored.[14][15] The introduction of aromatic and heteroaromatic groups at the 6-position via Suzuki or Heck coupling is a common strategy to modulate these properties.[4][16]

Experimental Protocols

The derivatization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. Below are general protocols for the Suzuki-Miyaura and Heck coupling reactions.

Suzuki-Miyaura Coupling Protocol

This reaction is a versatile method for forming carbon-carbon bonds between 6-bromobenzothiazole and various boronic acids or esters.[9][17]

General Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents).[3][4]

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[3][9]

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[4]

  • Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted benzothiazole.[3]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Product Bromobenzothiazole This compound Reaction Reaction in Solvent (e.g., Toluene/H2O) 80-100 °C Bromobenzothiazole->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product 6-Aryl/Heteroaryl- benzo[d]thiazole Purification->Product Purified Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck Coupling Protocol

The Heck reaction enables the formation of a carbon-carbon bond between 6-bromobenzothiazole and an alkene.[4][16]

General Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent), the desired alkene (1.1-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equivalents) with a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃) (1.5-2 equivalents) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Degas the mixture with an inert gas.

  • Heat the reaction to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture to remove the precipitated palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Diagram: Heck Coupling Reaction Pathway

Heck_Coupling start This compound + Alkene reagents Pd(OAc)2, Ligand, Base Solvent (e.g., DMF) oxidative_addition Oxidative Addition of Pd(0) to Ar-Br start->oxidative_addition coordination Alkene Coordination oxidative_addition->coordination migratory_insertion Migratory Insertion coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination reductive_elimination Reductive Elimination of H-Br beta_hydride_elimination->reductive_elimination product 6-Vinylbenzo[d]thiazole beta_hydride_elimination->product catalyst_regeneration Catalyst Regeneration Pd(0) reductive_elimination->catalyst_regeneration catalyst_regeneration->oxidative_addition Catalytic Cycle

Caption: Catalytic cycle of the Heck coupling reaction with this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward avenue to novel derivatives with significant potential in both medicinal chemistry and materials science. The continued exploration of this scaffold is expected to yield new therapeutic agents and advanced organic materials.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Bromobenzo[d]thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromobenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and practical synthesis of this compound involves a two-step process. The first step is the synthesis of the intermediate, 2-amino-6-bromobenzothiazole, from 4-bromoaniline.[1][2] The second step is the removal of the amino group from 2-amino-6-bromobenzothiazole, which can be achieved via a Sandmeyer-type reaction.[3]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of both steps of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Bromine and its solutions are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Diazonium salts, formed during the Sandmeyer reaction, can be explosive when isolated and dry. Therefore, they should be prepared at low temperatures (0-5 °C) and used immediately in solution without isolation.[4]

Troubleshooting Guides

Problem 1: Low Yield of 2-amino-6-bromobenzothiazole (Intermediate)
Potential Cause Recommended Solutions
Poor quality of 4-bromoaniline Ensure the starting material is pure and dry. Recrystallize if necessary.
Inefficient thiocyanation Use a slight excess of potassium thiocyanate (KSCN). Ensure the bromine solution is added slowly and the temperature is maintained below 10 °C during addition to prevent side reactions.[5]
Incomplete cyclization Allow the reaction to stir for a sufficient amount of time (e.g., 12-24 hours) at room temperature after the bromine addition.[5]
Loss of product during workup When neutralizing the reaction mixture, add the base slowly to avoid rapid precipitation which can trap impurities. Ensure thorough extraction with a suitable organic solvent.
Problem 2: Low Yield of this compound (Final Product)
Potential Cause Recommended Solutions
Incomplete diazotization Ensure the reaction temperature is maintained between 0 and 5 °C. Use a freshly prepared solution of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of diazotization.[4]
Decomposition of the diazonium salt Use the diazonium salt solution immediately after its preparation. Avoid allowing the solution to warm up.[4]
Inefficient Sandmeyer reaction Ensure the copper(I) bromide catalyst is active. Control the rate of addition of the diazonium salt solution to the CuBr solution to manage the evolution of nitrogen gas.[4]
Side reactions The formation of biaryl byproducts can occur. Optimizing the reaction conditions, such as temperature and catalyst concentration, can help minimize these side reactions.[6]
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solutions
Presence of colored impurities Treat the crude product solution with activated charcoal before recrystallization.
Oily or waxy product Triturate the crude product with a non-polar solvent like hexanes or pentane to induce solidification and wash away soluble impurities.
Similar polarity of product and impurities For column chromatography, use a shallow gradient of the eluent (e.g., ethyl acetate in hexanes) to improve separation. If column chromatography is ineffective, consider recrystallization from a different solvent system.[7]
Product is an inseparable mixture of isomers This is less common in this specific synthesis but if suspected, consider derivatization to separate the isomers, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-bromobenzothiazole

This protocol is adapted from the classical Hugershoff reaction.[5]

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonium hydroxide or sodium hydroxide solution

  • Ethanol/water mixture for recrystallization

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (2-3 equivalents) to the solution and stir until fully dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-6-bromobenzothiazole.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on the Sandmeyer reaction.[4]

Materials:

  • 2-amino-6-bromobenzothiazole

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure: Part 1: Diazotization

  • Suspend 2-amino-6-bromobenzothiazole (1 equivalent) in hydrobromic acid (48%).

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water and cool it in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.

Part 2: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide (catalytic amount) in additional hydrobromic acid and cool in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to prevent the reaction from becoming too vigorous.

  • After the addition is complete and gas evolution has subsided, remove the ice bath and allow the mixture to warm to room temperature.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Experimental_Workflow Start 4-Bromoaniline Intermediate 2-amino-6-bromobenzothiazole Start->Intermediate KSCN, Br2 Glacial Acetic Acid Diazonium Diazonium Salt Intermediate Intermediate->Diazonium NaNO2, HBr 0-5 °C Final_Product This compound Diazonium->Final_Product CuBr Purification Purification (Column Chromatography / Recrystallization) Final_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Yes Impure_Product->Start No, other issue Optimize_Purification Optimize Purification (Solvent System, Method) Impure_Product->Optimize_Purification Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Optimize_Conditions Improve_Workup Improve Workup/Extraction Optimize_Conditions->Improve_Workup Solution Problem Resolved Improve_Workup->Solution Optimize_Purification->Solution

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Reactions Involving 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromobenzo[d]thiazole. The following sections address common side products and experimental challenges encountered during key cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The bromine atom at the 6-position of the benzo[d]thiazole core is amenable to a variety of palladium-catalyzed cross-coupling reactions. The most frequently employed transformations for creating carbon-carbon and carbon-nitrogen bonds are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann reaction. These reactions are crucial for the synthesis of diverse compound libraries for drug discovery and materials science.

Q2: What are the typical side products I should expect in these reactions?

A2: Common side products are often related to the reaction type. In Suzuki couplings, be watchful for dehalogenation (replacement of bromine with a hydrogen atom) and homocoupling of the boronic acid reagent. For Buchwald-Hartwig aminations, hydrodehalogenation is a common side reaction. In Ullmann-type reactions, the primary product is the homocoupled dimer, but this can also be an undesired byproduct in other cross-coupling reactions.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side products typically involves careful optimization of reaction conditions. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature. For instance, lowering the reaction temperature can sometimes suppress dehalogenation in Buchwald-Hartwig reactions. In Suzuki couplings, ensuring an inert atmosphere and using high-purity reagents can reduce homocoupling.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various boronic acids or esters. However, side reactions can lower the yield of the desired product.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst, suboptimal base or solvent, low reaction temperature.- Use a fresh, active palladium catalyst and ensure an inert atmosphere.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).- Gradually increase the reaction temperature.
Significant Dehalogenation Presence of a hydride source (e.g., from solvent or base), or an unstable catalyst.- Use anhydrous and deoxygenated solvents.- Consider a milder base.- Screen different palladium ligands that favor reductive elimination over dehalogenation.
Homocoupling of Boronic Acid Presence of oxygen, high temperature, or an inappropriate palladium source.- Ensure the reaction is thoroughly deoxygenated.- Lower the reaction temperature.- Use a Pd(0) source directly or a pre-catalyst to avoid side reactions during in situ reduction of Pd(II).

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between this compound and various amines. Hydrodehalogenation is a common competing side reaction.[1]

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Product Yield Inactive catalyst, weak base, low temperature.- Use a pre-catalyst or ensure the use of fresh catalyst and ligands.- Employ a stronger base such as NaOtBu or LHMDS.- Incrementally increase the reaction temperature.
Hydrodehalogenation High reaction temperatures, presence of protic impurities.- Lower the reaction temperature.[2]- Use anhydrous solvents and reagents.- Screen different ligands to promote the desired C-N bond formation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute with a suitable organic solvent and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Ullmann Homocoupling

The Ullmann reaction is typically used to synthesize symmetrical biaryls through the copper-catalyzed homocoupling of aryl halides.[3]

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Yield of Homocoupled Product Inactive copper source, high reaction temperature leading to decomposition.- Activate the copper catalyst prior to use.- Optimize the reaction temperature; excessively high temperatures can be detrimental.
Dehalogenation Presence of a hydrogen source.- Ensure anhydrous and deoxygenated reaction conditions.[4]

Experimental Protocol: General Procedure for Ullmann Homocoupling of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.) and copper powder (2.0 equiv.).

  • Solvent: Add a high-boiling point solvent such as DMF or nitrobenzene.

  • Reaction: Heat the mixture to a high temperature (typically 150-210 °C) and stir for several hours.

  • Work-up: After cooling, filter the reaction mixture to remove the copper salts. The filtrate is then typically subjected to an extractive work-up.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition Complex A->B + E H Side Product: Dehalogenation A->H [H⁻] C Transmetalation Complex B->C + F, G C->A Reductive Elimination D Coupled Product C->D E This compound F ArB(OH)₂ I Side Product: Homocoupling F->I O₂, Pd(0) G Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.

Buchwald_Hartwig_Workflow start Buchwald-Hartwig Reaction Setup issue Low Yield or Side Products? start->issue check_catalyst Check Catalyst/Ligand Activity issue->check_catalyst Yes success Successful Reaction issue->success No check_base Screen Bases check_catalyst->check_base check_temp Optimize Temperature check_base->check_temp hydrodehalogenation Hydrodehalogenation Observed? check_temp->hydrodehalogenation lower_temp Lower Temperature hydrodehalogenation->lower_temp Yes hydrodehalogenation->success No anhydrous Ensure Anhydrous Conditions lower_temp->anhydrous anhydrous->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of Crude 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively purifying crude 6-Bromobenzo[d]thiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and scalability, especially for crystalline solids.[1] Column chromatography is employed when recrystallization does not provide the desired level of purity or for separating complex mixtures of non-crystalline materials.[2]

Q2: What are the typical impurities found in crude this compound?

Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. For instance, in reactions involving bromination, residual brominating agents like N-Bromosuccinimide (NBS) and byproducts such as succinimide may be present.[3] Over-bromination can also lead to the formation of di- or tri-brominated species.[4] Aromatic amines, if present as starting materials or intermediates, are susceptible to oxidation, which can form colored byproducts.[5]

Q3: How can I monitor the purity of this compound during purification?

Thin-layer chromatography (TLC) is an effective and rapid technique for monitoring the progress of purification.[1][6] A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the desired product from impurities.[3] The spots can be visualized under UV light.[1] For a good separation in column chromatography, the target compound should ideally have an Rf value between 0.2 and 0.4 on the TLC plate.[7][8]

Q4: What should I do if my this compound "oils out" during recrystallization instead of forming crystals?

"Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated.[2][8] To resolve this, you can add a small amount of additional hot solvent to dissolve the oil and then allow the solution to cool more slowly. Using a different solvent system with a lower boiling point can also be effective.[2]

Q5: My purified this compound is still colored. How can I remove the colored impurities?

If your product remains colored after purification, it is likely due to the presence of colored impurities co-crystallizing with the product.[8] You can try adding a small amount of activated charcoal to the hot solution during recrystallization.[1][9] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[1][9] Be aware that activated charcoal can also adsorb some of your desired product, which may reduce the overall yield.[8]

Purification Performance

The following table summarizes the expected performance of the primary purification techniques for this compound, based on data for analogous compounds.

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization70-90%>98%Simple, scalable, cost-effective.[1]May not remove all impurities, potential for product loss in mother liquor.[1]
Column Chromatography50-80%>99%High resolving power for complex mixtures.More time-consuming, requires larger volumes of solvent, can be less scalable.

Experimental Protocols

Recrystallization Protocol

A general protocol for the recrystallization of this compound is as follows:

  • Solvent Selection: Start by performing small-scale solubility tests to identify a suitable solvent or solvent system. For halogenated benzothiazoles, lower aliphatic alcohols like ethanol, methanol, or isopropanol are often good choices.[3][9] The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures.[3]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve the solid.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[1][9]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[1][7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[1][3]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1][7]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[1][7]

Column Chromatography Protocol

A general protocol for purifying this compound by column chromatography is as follows:

  • TLC Analysis: First, determine an optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point.[3] The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[7][8]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system and carefully pack it into a chromatography column, ensuring there are no air bubbles.[2][7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.[7]

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary to move the desired compound down the column.[1][3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1][7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[1][7]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling.The solution is not sufficiently saturated; too much solvent was used.[1][8]Concentrate the solution by evaporating some of the solvent.[1][8] Try adding a less polar co-solvent (anti-solvent) dropwise.[1] Scratching the inside of the flask with a glass rod can also initiate crystallization.[1][3]
Product "oils out" instead of crystallizing.The solution is supersaturated, or the cooling rate is too fast.[1] The boiling point of the solvent may be higher than the melting point of the compound.[8]Add a small amount of additional hot solvent to dissolve the oil and allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also help.[1] Consider a solvent with a lower boiling point.[8]
Low recovery of the purified product.The product has significant solubility in the cold solvent.[8] Too much solvent was used for washing the crystals.Cool the solution in an ice bath to minimize solubility.[1] Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[1]
The purified product is still colored.Colored impurities are co-crystallizing with the product.[8]Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1][8]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities.The eluent system is not optimal.[1] The column was not packed properly.Optimize the eluent system using TLC to achieve better separation.[8] Ensure the column is packed uniformly to avoid channeling.[7]
The product is not eluting from the column.The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The product streaks on the column.The compound may be too polar for the silica gel or is interacting strongly with the stationary phase.Add a small amount of a polar modifier, such as triethylamine (1-2%), to the eluent to reduce tailing, especially for basic compounds.[1][8]
Cracking of the silica gel bed.Improper packing of the column or the column has run dry.[1][8]Ensure the column is packed uniformly and never let the solvent level drop below the top of the stationary phase.[8]

Visualized Workflows

G Recrystallization Workflow A Dissolve crude product in minimum hot solvent B Add activated charcoal (optional, for color removal) A->B C Hot filtration to remove insoluble impurities A->C if no charcoal needed B->C D Allow filtrate to cool slowly to form crystals C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry purified crystals F->G

Caption: A typical workflow for the purification of this compound via recrystallization.

G Column Chromatography Workflow A Select eluent system using TLC B Pack column with silica gel slurry A->B C Load crude product onto the column B->C D Elute with solvent and collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F Identify pure fractions G Evaporate solvent to obtain pure product F->G

References

Technical Support Center: Suzuki Coupling of 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki coupling reaction with 6-Bromobenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the common causes?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The primary areas to investigate are the catalyst system (palladium source and ligand), the choice of base, the reaction temperature, and the purity of your reagents. The electronic nature of the benzothiazole ring can also influence the reaction's success.

Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?

A2: For heteroaryl bromides like this compound, a common and effective starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). However, for more challenging couplings, or if you are experiencing low yields, switching to a more active catalyst system is recommended. A combination of a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) can significantly improve yields.[1] In some cases, a ligand-free approach using Pd₂(dba)₃ can also be effective, as the benzothiazole nitrogen may coordinate with the palladium.[2]

Q3: What is the role of the base in this reaction, and which one should I use?

A3: The base is crucial for the transmetalation step of the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield. For the Suzuki coupling of bromobenzothiazoles, a range of bases can be effective. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] If you are observing low yields with a weaker base like K₂CO₃, switching to a stronger base like Cs₂CO₃ or K₃PO₄ is a good optimization step.

Q4: I'm observing the formation of byproducts. What are the likely side reactions and how can I minimize them?

A4: Two common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).

  • Homocoupling: This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions through thorough degassing of your reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen).

  • Protodeboronation: This is the loss of the boronic acid group, which can be exacerbated by high temperatures and the presence of water. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help compensate for this. If it persists, you might consider using a boronic ester (e.g., a pinacol ester) which can be more stable under the reaction conditions.

Another potential side reaction is dehalogenation of the starting material. This can sometimes be suppressed by using weaker bases or aprotic solvents.[1]

Troubleshooting Guide

Issue: Low Yield or No Reaction

Troubleshooting_Low_Yield Start Low Yield Observed Catalyst 1. Catalyst Inactivity? Start->Catalyst Conditions 2. Suboptimal Conditions? Start->Conditions Reagents 3. Reagent Purity? Start->Reagents Action_Catalyst Action: - Switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos). - Ensure rigorous degassing to prevent catalyst decomposition. Catalyst->Action_Catalyst Yes Action_Conditions Action: - Increase reaction temperature (e.g., to 100-110 °C). - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Vary the solvent system (e.g., Dioxane/H₂O, Toluene). Conditions->Action_Conditions Yes Action_Reagents Action: - Ensure this compound is pure. - Use high-purity boronic acid. - Use anhydrous solvents. Reagents->Action_Reagents Yes Improved_Yield Improved Yield Action_Catalyst->Improved_Yield Action_Conditions->Improved_Yield Action_Reagents->Improved_Yield

Data Presentation

The following tables provide starting points for reaction conditions based on successful Suzuki couplings of similar bromobenzothiazole derivatives. Optimization for this compound with your specific boronic acid is recommended.

Table 1: Reaction Conditions for Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Various Aryl Boronic Acids/Esters

EntryAryl Boronic Acid/EsterProductSolvent/H₂O (4:1)Yield (%)
14-Methylphenylboronic acid2-Amino-6-(p-tolyl)benzo[d]thiazoleToluene71
24-Chlorophenylboronic acid2-Amino-6-(4-chlorophenyl)benzo[d]thiazoleToluene69
34-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzo[d]thiazoleDMF64
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazole1,4-Dioxane81
5Phenylboronic acid2-Amino-6-phenylbenzo[d]thiazoleToluene75

Adapted from a study on the synthesis of 2-amino-6-arylbenzothiazoles.[4]

Table 2: General Conditions for High-Yield Suzuki Coupling of 2-(4-bromophenyl)benzo[d]thiazole

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield Range (%)
PdCl₂2-PhenylimidazoleK₂CO₃Anhydrous DMF12017-4880-95

Based on a reported high-yield synthesis of 2-arylbenzo[d]thiazoles.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki Coupling

This protocol can be attempted if issues with phosphine ligands are suspected or for simplification.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equiv)

  • 1,4-Dioxane and Water (2:1 ratio)

  • Inert gas (Argon)

Procedure:

  • In an oven-dried round-bottom flask, combine this compound, the arylboronic acid, Pd₂(dba)₃, and sodium carbonate.[2]

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (e.g., 6 mL of dioxane and 3 mL of water).[2]

  • Bubble argon gas through the reaction mixture for 5 minutes.[2]

  • Heat the mixture to reflux and maintain for 4 hours under an argon atmosphere.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_complex Ar-Pd(II)L₂-Br Oxidative_Addition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar_Ar Reductive_Elimination Reductive Elimination PdII_Ar_Ar->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Ar-Ar' Reductive_Elimination->Product Aryl_Bromide This compound (Ar-Br) Aryl_Bromide->Oxidative_Addition Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat and Stir (e.g., 80-110 °C) Add_Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Characterized Product Purification->Final_Product

References

Stability and storage conditions for 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 6-Bromobenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to store it under appropriate conditions. As a solid, it should be stored in a cool, dry place, away from light. For long-term storage, refrigeration or freezing is recommended. Always ensure the container is tightly sealed to prevent moisture absorption and contamination.

Q2: How stable is this compound at room temperature?

A2: While some suppliers ship this compound at room temperature, long-term storage at ambient temperatures is not recommended.[1] For maintaining the compound's purity over extended periods, colder temperatures are advised. For short-term storage during experimental use, keeping it in a desiccator at room temperature is acceptable.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents. Contact with such agents can lead to vigorous reactions and decomposition of the compound. It is essential to store it separately from these substances.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon decomposition, this compound may produce hazardous products including nitrogen oxides, carbon monoxide, carbon dioxide, oxides of sulfur, and hydrogen bromide.

Q5: Is this compound sensitive to light?

Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound from various sources.

Supplier/Source RecommendationFormTemperatureDuration
General GuidanceSolidCool, dry placeNot specified
MedchemExpress[1]Powder-20°C3 years
MedchemExpress[1]Powder4°C2 years
MedchemExpress[1]In solvent-80°C6 months
MedchemExpress[1]In solvent-20°C1 month
Sigma-Aldrich[3]Solid2-8°CNot specified

Troubleshooting Guide

Issue 1: The solid this compound has changed color (e.g., from off-white/yellow to brown).

  • Possible Cause: This may indicate degradation of the compound. Exposure to air, moisture, light, or incompatible substances can cause discoloration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).

    • Check for Contamination: Review handling procedures to identify any potential sources of cross-contamination.

    • Assess Purity: If the compound's integrity is critical for your experiment, it is advisable to re-analyze the material using techniques like NMR, HPLC, or LC-MS to determine its purity before use.

    • Decision: If significant degradation is confirmed, it is best to use a fresh batch of the compound to ensure the reliability of your experimental results.

Issue 2: Inconsistent experimental results using different batches of this compound.

  • Possible Cause: Variability in the purity or stability of different batches can lead to inconsistent results. Improper storage of one or more batches could also be a contributing factor.

  • Troubleshooting Steps:

    • Review Certificates of Analysis (CoA): Compare the purity and analytical data of the different batches from their respective CoAs.

    • Standardize Storage: Ensure all batches are stored under identical, optimal conditions.

    • Perform a Head-to-Head Comparison: If possible, analyze the performance of the different batches in a standardized assay to quantify the variability.

    • Contact Supplier: If significant batch-to-batch variability is suspected, contact the supplier's technical support for further information and assistance.

Experimental Protocols & Workflows

Protocol for Handling and Storage of this compound
  • Receiving and Initial Storage:

    • Upon receipt, immediately transfer the compound to a designated storage area that meets the recommended conditions (cool, dry, and dark).

    • For long-term storage, a refrigerator (2-8°C) or a freezer (-20°C) is recommended.[1][3]

    • Log the date of receipt and batch number.

  • Weighing and Aliquoting:

    • Perform all weighing and handling in a well-ventilated fume hood.

    • To minimize exposure to atmospheric moisture, allow the container to equilibrate to room temperature before opening.

    • Use clean, dry spatulas and weighing boats.

    • For frequent use, consider preparing aliquots to avoid repeated warming and cooling of the entire stock.

  • Preparing Solutions:

    • Consult the supplier's data sheet for solubility information.

    • Use an appropriate anhydrous solvent for preparing solutions.

    • If preparing stock solutions for long-term storage, filter-sterilize the solution and store in tightly sealed vials at -20°C or -80°C.[1]

Logical Workflow for Storage Decision

The following diagram illustrates a decision-making process for the appropriate storage of this compound.

Storage Decision Workflow for this compound start Start: Received this compound form Is the compound in solid form or in solution? start->form solid_duration Intended storage duration for solid? form->solid_duration Solid solution_duration Intended storage duration for solution? form->solution_duration Solution short_term_solid Store at 2-8°C in a tightly sealed container in a desiccator. solid_duration->short_term_solid < 2 years long_term_solid Store at -20°C in a tightly sealed container. solid_duration->long_term_solid > 2 years short_term_solution Store at -20°C for up to 1 month. solution_duration->short_term_solution < 1 month long_term_solution Store at -80°C for up to 6 months. solution_duration->long_term_solution > 1 month end End short_term_solid->end long_term_solid->end short_term_solution->end long_term_solution->end

Caption: Decision workflow for storing this compound.

Troubleshooting Suspected Degradation

This diagram outlines the steps to take if you suspect your sample of this compound has degraded.

Troubleshooting Workflow for Suspected Degradation start Start: Suspected Degradation (e.g., discoloration, inconsistent results) check_storage Review storage and handling history. Were conditions optimal? start->check_storage improper_storage Quarantine the batch. Consider disposal. Use a fresh batch. check_storage->improper_storage No proper_storage Proceed to analytical verification. check_storage->proper_storage Yes end End improper_storage->end analytical_test Perform purity analysis (e.g., HPLC, LC-MS, NMR). proper_storage->analytical_test is_pure Is the purity acceptable for the intended application? analytical_test->is_pure use_compound Proceed with the experiment. is_pure->use_compound Yes discard_compound Discard the batch and use a fresh one. is_pure->discard_compound No use_compound->end discard_compound->end

Caption: Workflow for troubleshooting suspected degradation.

References

Troubleshooting low yields in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in the Hantzsch synthesis can stem from several factors, including suboptimal reaction conditions, reagent purity, and the formation of side products.[1][2] Key areas to investigate are:

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome. The reaction often requires heating to proceed to completion.[1][3]

  • Reagent Quality: The purity of the α-haloketone and the thioamide is crucial. Impurities can lead to unwanted side reactions and complicate purification.

  • Side Reactions: The formation of byproducts can consume reactants and lower the yield of the desired thiazole.[1][3]

A systematic approach to troubleshooting involves evaluating each of these factors.

Q2: How do I optimize the reaction conditions for my specific substrates?

Optimization of reaction conditions is critical for maximizing yield. Consider the following parameters:

  • Temperature: Many Hantzsch syntheses require heating, often to the reflux temperature of the solvent.[2] However, temperatures can vary. For instance, some microwave-assisted syntheses are conducted at 90-130°C, which can significantly shorten reaction times.[2][4]

  • Solvent: The choice of solvent plays a crucial role. While ethanol and methanol are common, other solvents like 1-butanol, 2-propanol, and water have been used effectively.[1][2] Solvent-free conditions have also been reported to improve yields and reaction rates.[1] It is advisable to perform small-scale solvent screening to find the best option for your substrates.[2]

  • Reaction Time: Reaction times can range from minutes to several hours.[3][4] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is recommended to determine the optimal time and to ensure the reaction has gone to completion.[3]

Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux3.550
2EthanolReflux3.562
3MethanolReflux3.555
41-ButanolReflux3.570
52-PropanolReflux3.572
6Ethanol/Water (50/50)Reflux2.087

Data adapted from a one-pot synthesis of a Hantzsch thiazole derivative.[5]

Q3: I suspect my reagents are impure. How does this affect the yield and what can I do?

Reactant and solvent purity is paramount for high yields.[2]

  • Impact of Impurities: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and making purification difficult. For example, contamination of the thioamide with the corresponding amide can lead to the formation of an oxazole byproduct. The presence of water can also be detrimental, and the use of anhydrous solvents is often recommended.[2]

  • Verification and Purification: You can verify the purity of your starting materials using techniques like NMR or melting point analysis.[2] If impurities are detected, consider recrystallization or distillation of the reagents before use.[1]

Q4: My TLC plate shows multiple spots after the reaction. What are the possible side products?

The formation of multiple products is a common issue. Besides unreacted starting materials, possible side products in the Hantzsch synthesis include:

  • Oxazoles: As mentioned, these can form if the thioamide is contaminated with its amide counterpart.[3]

  • Dimers or Polymers: Under certain conditions, the reactants or intermediates can self-condense.[3]

  • Isomeric Thiazoles: Condensation of α-haloketones with N-monosubstituted thioureas can potentially lead to two different regioisomers.[1] The reaction conditions can influence the regioselectivity. In neutral solvents, 2-(N-substituted amino)thiazoles are typically formed exclusively, while acidic conditions may lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1][6]

Careful control of reaction conditions and purification of starting materials can help minimize the formation of these byproducts.[1]

Q5: Are there any catalysts that can improve the yield of my reaction?

While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to improve efficiency.

  • Acid Catalysts: Catalysts like p-Toluenesulfonic acid (PTSA) can be used.[3]

  • Heterogeneous Catalysts: Silica-supported tungstosilisic acid has been shown to give high yields (79-90%) and is reusable.[1][5]

Table 2: Effect of Catalyst on Hantzsch Thiazole Synthesis

| Catalyst | Amount (mol%) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | None | - | 3.5 | 50 | | SiW/SiO₂ | 0.1 | 2.5 | 70 | | SiW/SiO₂ | 0.2 | 2.0 | 87 | | SiW/SiO₂ | 0.3 | 2.0 | 87 |

Data adapted from a one-pot synthesis of a Hantzsch thiazole derivative in an ethanol/water mixture at reflux.[5]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This is a general guideline and may require optimization for specific substrates.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in a suitable solvent like ethanol.[3]

  • Addition of Thioamide: Add the thioamide (1-1.2 equivalents) to the solution.[3] A slight excess of the thioamide can sometimes be beneficial.[2]

  • Heating: Heat the reaction mixture to reflux.[3]

  • Monitoring: Monitor the reaction progress using TLC. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[3]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol or water. If no precipitate forms, the solvent can be removed under reduced pressure.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.[1]

Protocol for Microwave-Assisted Hantzsch Synthesis

Microwave irradiation can significantly reduce reaction times and potentially improve yields.[4]

  • Reaction Setup: In a specialized microwave test tube, combine the α-haloketone (1 equivalent) and the thiourea (1 equivalent) in a suitable solvent like methanol.[4]

  • Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).[4]

  • Isolation: After cooling, the product may precipitate. The pure product can often be obtained by simple washing of the crude solid with a solvent like cold ethanol.[4]

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis reagent_purity Check Reagent Purity (NMR, mp) start->reagent_purity reaction_conditions Optimize Reaction Conditions start->reaction_conditions side_reactions Analyze for Side Products (TLC, NMR) start->side_reactions reagent_purity->reaction_conditions Reagents Pure purify_reagents Purify Reagents (Recrystallization, Distillation) reagent_purity->purify_reagents Impurities Detected vary_temp Vary Temperature reaction_conditions->vary_temp vary_solvent Screen Solvents reaction_conditions->vary_solvent vary_time Adjust Reaction Time reaction_conditions->vary_time add_catalyst Consider Catalyst reaction_conditions->add_catalyst adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry modify_workup Modify Work-up/ Purification side_reactions->modify_workup Side Products Identified success Improved Yield purify_reagents->success vary_temp->success vary_solvent->success vary_time->success add_catalyst->success adjust_stoichiometry->success modify_workup->success

Caption: A flowchart for troubleshooting low yields.

Hantzsch Thiazole Synthesis Mechanism

This diagram outlines the key steps in the Hantzsch thiazole synthesis reaction mechanism.

Hantzsch_Mechanism A α-Haloketone + Thioamide B S-Alkylation (SN2) A->B C Intermediate B->C D Intramolecular Cyclization C->D E Cyclic Intermediate D->E F Dehydration E->F G Thiazole Product F->G

Caption: The reaction mechanism of Hantzsch thiazole synthesis.

References

Technical Support Center: Monitoring 6-Bromobenzo[d]thiazole Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 6-Bromobenzo[d]thiazole using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound reactions?

A1: A common and effective starting point for the TLC analysis of this compound and its derivatives is a mixture of a nonpolar solvent and a moderately polar solvent. A frequently used system is hexane and ethyl acetate.[1][2] A typical starting ratio would be 8:2 hexane/ethyl acetate, which can then be adjusted based on the polarity of your product.[1] For instance, if your product is more polar than the starting material, you may need to increase the proportion of ethyl acetate to achieve optimal separation.

Q2: How can I visualize the spots of this compound and its products on the TLC plate?

A2: this compound and many of its derivatives are aromatic and contain a π-conjugated system, making them visible under UV light (254 nm).[3][4] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light; compounds that absorb UV light will appear as dark spots.[4][5] If the spots are not visible under UV light, or for additional confirmation, you can use an iodine chamber.[3][6] The iodine vapor will react with many organic compounds, causing them to appear as brown or yellow-brown spots.[3][4]

Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

A3: Streaking of spots on a TLC plate can be caused by several factors:

  • Sample Overloading : Applying too much sample to the plate is a common cause of streaking.[2][7][8] To resolve this, dilute your sample and re-spot it on a new plate.[7]

  • Inappropriate Solvent System : If the solvent system is too polar for your compound, it can cause the spot to move up the plate too quickly and streak.[2][8] Try decreasing the polarity of your mobile phase (e.g., increasing the proportion of hexane).

  • Compound Degradation : Halogenated aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel plates, leading to decomposition and streaking.[2] If you suspect this is the issue, you can consider using alumina plates or adding a small amount of a base like triethylamine (0.1–2.0%) to your mobile phase to neutralize the silica gel.[2][7]

Q4: The Rf values of my starting material and product are too close to each other. How can I improve the separation?

A4: When the Rf values of your reactant and product are very similar, it can be difficult to monitor the reaction's progress.[9] To improve separation, you should experiment with different solvent systems.[9] Try changing the polarity by adjusting the ratio of your current solvents. If that doesn't work, you can try a different solvent combination altogether, for example, dichloromethane/methanol or toluene/ethyl acetate. The goal is to find a system where the Rf values are ideally between 0.3 and 0.7 and are well-resolved from each other.[2]

Q5: How do I know when my reaction is complete using TLC?

A5: To effectively monitor a reaction, you should spot three lanes on your TLC plate: your starting material, the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are spotted on top of each other.[10] The reaction is considered complete when the spot corresponding to the limiting reactant (in this case, likely this compound) has completely disappeared from the reaction mixture lane.[10] Simultaneously, you should see the appearance of a new spot corresponding to your product.[10]

Troubleshooting Guide

Problem Possible Cause Solution
Spots are streaked or elongated Sample is overloaded.[7][8]Dilute the sample and re-run the TLC.[7]
Mobile phase is too polar.[2]Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[2][7]
Spots are not visible Sample is too dilute.[7][8]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7][8]
Compound is not UV-active.Use an alternative visualization method, such as an iodine chamber or a chemical stain (e.g., permanganate).[3][7]
Spots remain at the baseline Mobile phase is not polar enough.[11]Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[11]
Spots run to the solvent front Mobile phase is too polar.[11]Decrease the polarity of the mobile phase.[11]
Uneven or crooked solvent front The TLC plate was touching the side of the chamber or the filter paper.[8]Ensure the plate is centered in the chamber and not touching the sides.
The chamber was not properly sealed or was disturbed during development.Ensure the developing chamber is well-sealed and remains undisturbed during elution.

Experimental Protocol: TLC Monitoring

This protocol outlines the key steps for monitoring a this compound reaction.

1. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate. This is your baseline.

  • Mark three small, evenly spaced points on the baseline for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'RXN' (Reaction Mixture).

2. Sample Preparation:

  • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Reaction Mixture (RXN): Using a capillary tube or micropipette, take a small aliquot of the reaction mixture.[10] Dilute this aliquot with a volatile solvent.

3. Spotting the TLC Plate:

  • Using a clean capillary tube for each sample, touch the tip to the corresponding mark on the baseline. Allow the solvent to evaporate completely. The resulting spot should be small and concentrated (2-3 mm in diameter).[6]

  • For the 'Co' lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[10]

4. Developing the TLC Plate:

  • Pour your chosen mobile phase (e.g., 8:2 hexane/ethyl acetate) into a developing chamber to a depth of about 0.5 cm. The solvent level must be below your baseline.[8]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber and replace the cover.

  • Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[2]

5. Visualization and Analysis:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[2]

  • Allow the plate to dry completely.

  • Visualize the spots using a UV lamp (254 nm) and circle any visible spots with a pencil.[2][5]

  • If necessary, place the plate in an iodine chamber until spots appear.[3]

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[2]

  • Compare the spots in the 'RXN' lane to the 'SM' lane to determine the extent of the reaction.

Visualizations

TLC_Troubleshooting cluster_spots Spot Issues cluster_solutions Solutions start Problem with TLC Plate streaking Streaking? start->streaking no_spots No Spots Visible? start->no_spots at_baseline Spots at Baseline? start->at_baseline at_front Spots at Front? start->at_front streaking->no_spots No sol_overload Dilute Sample streaking->sol_overload Yes no_spots->at_baseline No sol_concentrate Concentrate Sample no_spots->sol_concentrate Yes at_baseline->at_front No sol_polarity_inc Increase Eluent Polarity at_baseline->sol_polarity_inc Yes sol_polarity_dec Decrease Eluent Polarity at_front->sol_polarity_dec Yes sol_visualize Use Different Visualization Method

References

Managing scalability issues in the synthesis of 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability challenges in the synthesis of 6-Bromobenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary scalability challenges?

A1: A prevalent method for synthesizing the benzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine, a variation of the Hugershoff reaction.[1] When scaling up the synthesis of this compound from 4-bromoaniline, key challenges include managing the exothermic nature of the bromination step, ensuring efficient heat transfer, controlling the addition rate of reagents to prevent side reactions, and handling the precipitation of intermediates or the final product.[1]

Q2: How can I effectively monitor the progress of the reaction during a large-scale synthesis?

A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring reaction progress.[2] By comparing the reaction mixture to spots of the starting materials, you can observe the consumption of reactants and the formation of this compound. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended to accurately track reactant conversion and product formation.

Q3: What are some "green" or more environmentally friendly approaches to consider for benzothiazole synthesis?

A3: Modern synthetic methods are increasingly focusing on environmentally benign approaches. These can include the use of water as a solvent, employing reusable catalysts, and exploring solvent-free reaction conditions.[2] Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption.[2]

Q4: My final product has a dark, tarry appearance after the reaction. What is the likely cause?

A4: The formation of dark, tarry byproducts can be due to several factors, including the decomposition of unstable intermediates, such as diazonium salts if they are part of the synthetic route.[3] It is crucial to maintain strict temperature control, typically 0-5 °C, during such steps.[3] Radical side reactions can also lead to biaryl byproducts and a tarry consistency.[3]

Q5: Are there alternative starting materials to consider if 4-bromoaniline is problematic at scale?

A5: While 4-bromoaniline is a direct precursor, one could consider synthesizing the benzothiazole ring first and then introducing the bromine atom. For instance, starting with p-toluidine to form 2-amino-6-methylbenzothiazole, followed by further modifications and eventually bromination, is a possible, albeit longer, route.[1] Another strategy involves the cyclization of 2-aminothiophenols with various carbonyl compounds.[2]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My scaled-up synthesis of this compound is resulting in a significantly lower yield than the lab-scale experiment. What are the potential causes and solutions?

A: Low yield on a larger scale is a common problem that can be attributed to several factors.

  • Poor Quality of Starting Materials: Ensure the purity of the 4-bromoaniline and potassium thiocyanate. 2-Aminothiophenol, if used in an alternative synthesis, is particularly susceptible to oxidation and should be fresh or purified before use.[2]

  • Inadequate Temperature Control: The reaction can be highly sensitive to temperature.[2] Exothermic reactions, if not properly cooled, can lead to the formation of side products. Conversely, if the reaction requires heating, insufficient or uneven heating in a large vessel can result in an incomplete reaction.[2]

  • Inefficient Mixing: As the reaction volume increases, achieving homogenous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Incomplete Reaction: Ensure the reaction has been allowed to run to completion by monitoring it via TLC or HPLC.[2]

Issue 2: Formation of Impurities

Q: I am observing significant impurities alongside my this compound product. How can I identify and mitigate them?

A: Impurity formation is a critical issue in scalability, affecting downstream processes and final product quality.

  • Isomeric Byproducts: In electrophilic bromination steps, the formation of other bromo-isomers is possible. To improve regioselectivity, consider using N-Bromosuccinimide (NBS) in the presence of a strong acid.[3] Careful control of reaction temperature can also favor the desired isomer.[3]

  • Oxidation Byproducts: If your synthesis involves a 2-aminothiophenol intermediate, its thiol group is prone to oxidation, which can form disulfide-linked dimers.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

  • Side Reactions from Reagents: The choice of reagents can influence byproduct formation. For example, using certain halogenating agents might lead to competing ring halogenation at undesired positions.[3]

Issue 3: Product Precipitation and Handling

Q: The product is precipitating out of the solution during the reaction, making stirring difficult and potentially stalling the reaction. How should I manage this?

A: Premature precipitation can be a significant mechanical and chemical challenge in large reactors.

  • Solvent Choice and Volume: The solubility of this compound and its intermediates can change as the reaction progresses. Increasing the solvent volume or adding a co-solvent like DMF or DMSO might be necessary to keep all components in solution.[4]

  • Temperature Adjustment: Gently heating the reaction mixture can sometimes improve the solubility of the precipitating species. However, this must be balanced against the risk of promoting side reactions.[4]

  • Controlled Precipitation: If precipitation is unavoidable, the process should be controlled to yield a manageable slurry rather than a solid mass. This can sometimes be achieved by adjusting the rate of addition of the precipitating agent or by modifying the agitation speed. The final product is often collected by filtration after cooling the reaction mixture.[2][5]

Quantitative Data

The following table summarizes representative reaction conditions for benzothiazole synthesis, which can be adapted for this compound.

Starting Material(s)Key ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
p-ToluidineKSCN, BromineGlacial Acetic Acid0-10°C then RT12-24Not specified
2-Amino-6-methylbenzothiazoleBromineChloroform0-5°C then RT2-4Not specified[1]
N-(6-bromobenzo[d]thiazol-2-yl)acetamide, Phenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane80-100Not specified80-85[6]
2-chloro-6-iodobenzothiazoleHydrazine hydrateEthanolReflux2-4High (inferred)

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-substituted-benzothiazole Core

This protocol is a general method adapted from the Hugershoff reaction, a common route to the benzothiazole core structure.[1]

  • Preparation: In a well-ventilated fume hood, dissolve the starting aniline (e.g., 4-bromoaniline) (1 equivalent) in glacial acetic acid in a reactor suitable for the intended scale.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (2-3 equivalents) to the solution and stir until fully dissolved.

  • Cooling: Cool the mixture in an appropriate bath to 0-5 °C.

  • Bromination: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled mixture. It is critical to maintain the temperature below 10 °C to control the exotherm and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress using TLC or HPLC.

  • Work-up: Pour the reaction mixture into a vessel containing crushed ice and water.

  • Neutralization: Neutralize the mixture with a suitable base, such as ammonium hydroxide or sodium hydroxide solution, until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[2]

Visualizations

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 4-Bromoaniline in Acetic Acid B Add KSCN A->B C Cool to 0-5 °C B->C D Dropwise Addition of Bromine in Acetic Acid (T < 10 °C) C->D E Stir at RT for 12-24h (Monitor by TLC/HPLC) D->E F Pour into Ice Water E->F G Neutralize with Base F->G H Filter Precipitate G->H I Wash & Dry H->I J Recrystallize I->J K Pure Product J->K Final Product: This compound

Caption: General experimental workflow for the synthesis of this compound.

Start Low Yield in Scaled-Up Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure CheckPurity->Impure Is Purity Low? CheckTemp Review Temperature Control CheckPurity->CheckTemp Purity OK Purify Purify/Source New Starting Materials Impure->Purify TempIssue Inadequate Heat Transfer/Exotherm CheckTemp->TempIssue Any Issues? CheckMixing Evaluate Mixing Efficiency CheckTemp->CheckMixing Temp OK ImproveCooling Improve Reactor Cooling & Reagent Addition Rate TempIssue->ImproveCooling MixingIssue Poor Agitation/ Inhomogeneity CheckMixing->MixingIssue Any Issues? CheckCompletion Verify Reaction Completion CheckMixing->CheckCompletion Mixing OK OptimizeMixing Optimize Stirrer Speed/ Baffle Configuration MixingIssue->OptimizeMixing Incomplete Incomplete (via TLC/HPLC) CheckCompletion->Incomplete Incomplete? End Yield Optimized CheckCompletion->End Complete IncreaseTime Increase Reaction Time or Adjust Temperature Incomplete->IncreaseTime

Caption: Troubleshooting decision tree for addressing low yield in scale-up synthesis.

G cluster_reactants A 4-Bromoaniline C Thiocyanation Intermediate A->C + B Potassium Thiocyanate (KSCN) B->C + E Intramolecular Cyclization C->E + Br2 D Bromine (Br2) in Acetic Acid D->E F This compound E->F

Caption: Simplified reaction pathway for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromobenzo[d]thiazole and Other Halobenzothiazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds like benzo[d]thiazole is of paramount importance for the development of novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions are indispensable tools for these modifications. The reactivity of the halobenzothiazole substrate is a critical factor influencing the efficiency and outcome of these reactions. This guide provides a comparative analysis of the reactivity of 6-bromobenzo[d]thiazole with its fluoro, chloro, and iodo counterparts in key cross-coupling reactions, supported by available experimental data.

General Reactivity Trends

The reactivity of halobenzothiazoles in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is:

I > Br > Cl > F [1]

This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, 6-iodobenzo[d]thiazole is the most reactive, followed by this compound, 6-chlorobenzo[d]thiazole, and the least reactive 6-fluorobenzo[d]thiazole. While 6-iodobenzothiazoles exhibit the highest reactivity, this can sometimes lead to undesired side reactions. Conversely, the high stability of the C-F bond in 6-fluorobenzothiazole typically requires harsh reaction conditions or specialized catalyst systems for activation.[1] this compound often provides a favorable balance between reactivity and stability, making it a widely used building block in organic synthesis.[1][2]

Performance in Key Cross-Coupling Reactions

The following sections detail the comparative reactivity of halobenzothiazoles in three of the most utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For halobenzothiazoles, the reactivity trend of I > Br > Cl > F holds true.[1] While direct comparative data under identical conditions is scarce, the available literature indicates that this compound derivatives are viable and efficient coupling partners.

Table 1: Comparison of Halobenzothiazole Reactivity in Suzuki-Miyaura Coupling

Halobenzothiazole DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-(4-bromophenyl)benzo[d]thiazolePhenylboronic acidPdCl2 / 2-phenylimidazoleK2CO3DMF120-95[3][4]
5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O1001285[5]
5-Bromo-2-chlorobenzo[d]thiazole4-Methoxyphenylboronic acidPd(OAc)2 / SPhosCs2CO31,4-Dioxane90892[5]
2'-Bromo-2-aryl benzothiazoleVarious arylboronic acidsPd(OAc)2K3PO4Toluene11012up to 99[6]

Note: The data presented is from different studies and may not be directly comparable due to variations in reaction conditions.[1]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] Similar to the Suzuki coupling, the reactivity of halobenzothiazoles in the Heck reaction is expected to follow the order I > Br > Cl > F.[1] Consequently, 6-iodo- and 6-bromobenzo[d]thiazoles are the preferred substrates for achieving high conversions and yields under milder conditions.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[7][8][9][10] The reactivity of halobenzothiazoles in this reaction also follows the established trend based on the C-X bond strength (I > Br > Cl).[7] This allows for selective amination when multiple different halogens are present on the benzothiazole core. For instance, in a dihalogenated substrate like 2-chloro-4-bromobenzothiazole, the C-Br bond is expected to react preferentially under standard Buchwald-Hartwig conditions.[7]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the halobenzothiazole (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).[11]

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[11]

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[11]

General Experimental Protocol for Heck-Mizoroki Reaction
  • In a reaction flask, combine the halobenzothiazole (1 equivalent), the alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃).

  • Add a suitable anhydrous solvent such as DMF or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 to 140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off the salts, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

General Experimental Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the halobenzothiazole (1 equivalent), the amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to a temperature between 80 and 110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Workflow: A Generalized Cross-Coupling Reaction

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving a halobenzothiazole.

G start Start: Halobenzothiazole, Coupling Partner reagents Add Pd Catalyst, Ligand, Base, and Solvent start->reagents degas Degas with Inert Gas (Ar/N2) reagents->degas reaction Heat Reaction Mixture (e.g., 80-120 °C) degas->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Analytical methods for confirming the purity of 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical methods for confirming the purity of 6-Bromobenzo[d]thiazole is essential for researchers, scientists, and professionals in drug development to ensure the quality and reliability of this important biochemical reagent.[1][2] The purity of starting materials like this compound is a critical factor that directly influences the outcomes of synthetic reactions and the impurity profile of final active pharmaceutical ingredients. This guide provides a comparative analysis of various analytical techniques, complete with experimental protocols and data presentation, to assist in the selection of the most suitable methods for purity validation.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a primary and highly effective method for determining the purity of non-volatile and thermally labile compounds such as this compound.[3] Its high resolution and sensitivity are ideal for separating the main compound from its impurities, enabling precise quantification.[3] Complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy provide orthogonal information for comprehensive purity assessment and structural confirmation.

Analytical Technique Principle of Detection Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase, detected by UV absorbance.[3][4]Quantitative purity, impurity profile.[3][4]High precision, accuracy, and sensitivity for quantification.[4]Requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-to-charge ratio detection.Identification of volatile impurities, structural elucidation of unknowns.High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities.[5]Provides detailed structural information.Lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations.Identification of functional groups, confirmation of molecular structure.[6]Fast and non-destructive.Provides limited information on the quantity of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is typically employed for the purity analysis of compounds like this compound.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.[3]

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase : A gradient mixture of acetonitrile and 0.1% trifluoroacetic acid in water.[3]

  • Flow Rate : 1.0 mL/min.[3]

  • Detection : UV detection at 254 nm.[3]

  • Injection Volume : 10 µL.[3]

  • Column Temperature : 30 °C.[3]

  • Sample Preparation : Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to appropriate concentrations for analysis.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying any volatile impurities that may be present.

  • Instrumentation : A standard GC-MS system.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature : 250 °C.

  • Oven Temperature Program : Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer : Electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

  • Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful for structural confirmation and identifying impurities.

  • Instrumentation : A 400 MHz or higher NMR spectrometer.[8]

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

  • ¹H NMR Acquisition : A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the rapid confirmation of the compound's identity by identifying its functional groups.

  • Instrumentation : A standard FTIR spectrometer.

  • Sample Preparation : The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Spectra are typically collected over a range of 4000-400 cm⁻¹.

Purity Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow Workflow for Purity Analysis of this compound cluster_0 Initial Screening cluster_1 Quantitative Purity Determination cluster_2 Impurity Identification Sample Sample of this compound FTIR_Analysis FTIR Analysis Sample->FTIR_Analysis Identity Confirmation NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis Structural Confirmation HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Primary Purity Test GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis Volatile Impurities Impurity_Profile Impurity Profile NMR_Analysis->Impurity_Profile Structural Elucidation Purity_Report Quantitative Purity Report HPLC_Analysis->Purity_Report GCMS_Analysis->Impurity_Profile

Caption: A flowchart illustrating the analytical workflow for confirming the purity of this compound.

Conclusion

For the comprehensive purity validation of this compound, a multi-faceted approach is recommended. A well-validated RP-HPLC method should be the primary technique for quantitative analysis due to its high resolution, sensitivity, and accuracy.[4] However, employing complementary techniques like GC-MS for volatile impurities, NMR for definitive structural confirmation, and FTIR for rapid identity screening provides a more complete and robust assessment of the compound's purity profile. This integrated strategy ensures the high quality of this compound for its intended applications in research and development.

References

Structural Confirmation of 6-Bromobenzo[d]thiazole using 1H and 13C NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical and materials science, unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data of 6-Bromobenzo[d]thiazole with structurally related alternatives, offering a clear protocol for its structural verification.

Comparative NMR Data Analysis

The structural identity of this compound is definitively confirmed by comparing its NMR spectral data with that of its parent compound, benzothiazole, and a related halogenated derivative, 6-chlorobenzothiazole. The electronic effects of the bromine atom at the C6 position induce characteristic shifts in the signals of the aromatic protons and carbons, providing a unique spectroscopic fingerprint.

Below is a summary of the ¹H and ¹³C NMR data for this compound, alongside benzothiazole and 2-amino-6-chlorobenzothiazole for comparative analysis. The data for this compound is based on the closely related analogue, this compound-2-thiol, where the influence of the 2-thiol group on the benzene ring is minimal.

CompoundNucleusH2/C2 (ppm)H4/C4 (ppm)H5/C5 (ppm)H7/C7 (ppm)Other Signals (ppm)
This compound *¹H -7.98 (s)7.56 (d)7.22 (d)-
¹³C -130.5124.7116.8C6: 114.4, C3a: 131.9, C7a: 141.1
Benzothiazole¹H9.24 (s)8.14 (d)7.50 (t)8.08 (d)H6: 7.57 (t)
¹³C156.4124.7126.4122.5C6: 125.1, C3a: 134.9, C7a: 153.3
2-Amino-6-chlorobenzothiazole¹H-7.78 (d)7.23 (dd)7.64 (d)NH₂: 7.32 (s)
¹³C168.0121.5121.7115.5C6: 127.8, C3a: 132.8, C7a: 147.5

*Note: Data for this compound is represented by the spectral data of this compound-2-thiol, a closely related structural analogue.[1] The chemical shifts for the benzothiazole ring system are expected to be highly comparable. Data for benzothiazole and 2-amino-6-chlorobenzothiazole are included for comparison.[2][3]

The key distinguishing features in the ¹H NMR spectrum of this compound are the downfield singlet for H4 and the two doublets for H5 and H7, showcasing a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring. In the ¹³C NMR spectrum, the carbon directly attached to the bromine (C6) exhibits a characteristic chemical shift around 114.4 ppm.

Experimental Protocols

Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a detailed protocol for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using NMR is outlined in the workflow diagram below. This process begins with the purified compound and proceeds through data acquisition and analysis to final structural verification.

Structural_Confirmation_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Confirmation Compound This compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR Spectroscopy NMR_Tube->H1_NMR C13_NMR 13C NMR Spectroscopy NMR_Tube->C13_NMR Data_Processing Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Data_Processing C13_NMR->Data_Processing Peak_Assignment Assign Chemical Shifts and Coupling Constants Data_Processing->Peak_Assignment Comparison Compare with Alternative Structures Peak_Assignment->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Workflow for NMR-based structural confirmation.

The presented data and protocols provide a robust framework for the unambiguous structural confirmation of this compound. By following these guidelines and comparing the acquired data with the provided reference values, researchers can confidently verify the integrity of their synthesized compounds, a crucial step for advancing drug discovery and materials science research.

References

Mass Spectrometry Showdown: Unraveling the Fragmentation Fingerprints of 6-Bromobenzo[d]thiazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Molecular Analysis

In the intricate world of drug development and molecular analysis, precise structural elucidation is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into the chemical makeup of novel compounds. This guide provides a comparative analysis of the mass spectrometric behavior of 6-Bromobenzo[d]thiazole, a key heterocyclic scaffold, against its simpler counterpart, 2-methylbenzo[d]thiazole. By examining their distinct fragmentation patterns, researchers can gain a deeper understanding of how substituent groups influence ionization and bond cleavage, aiding in the identification and characterization of related molecular structures.

The Architecture of Analysis: Mass Spectrometry Workflow

The journey from a sample to a mass spectrum follows a well-defined path. The diagram below illustrates the fundamental workflow of an electron ionization mass spectrometry (EI-MS) experiment, the technique employed for the analysis of the compounds in this guide.

workflow General Workflow of Electron Ionization Mass Spectrometry cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector & Data System Sample Sample Introduction (GC/Direct Inlet) Ionization Electron Ionization (70 eV) Sample->Ionization Vaporization Acceleration Ion Acceleration Ionization->Acceleration Ion Beam Formation Deflection Magnetic/Quadrupole Deflection Acceleration->Deflection Separation by m/z Detection Ion Detection Deflection->Detection Amplification Signal Amplification Detection->Amplification Data Data Acquisition & Mass Spectrum Amplification->Data

Caption: A schematic overview of the experimental workflow in electron ionization mass spectrometry.

Experimental Protocols

The data presented in this guide are based on standard electron ionization mass spectrometry protocols for the analysis of small organic molecules.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Inlet System: Gas chromatography (GC) or a direct insertion probe for sample introduction.

  • Mass Analyzer: Quadrupole or magnetic sector analyzer.

Sample Preparation:

Samples of this compound and 2-methylbenzo[d]thiazole are dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition:

The instrument is tuned and calibrated according to the manufacturer's specifications. The sample is introduced into the ion source, and the mass spectrum is recorded over a mass-to-charge (m/z) range of 50-300.

Fragmentation Analysis: A Tale of Two Thiazoles

The presence and position of substituent groups on the benzothiazole ring system dramatically influence the fragmentation pathways observed in the mass spectrum. Below is a comparative analysis of the expected fragmentation of this compound and the observed fragmentation of 2-methylbenzo[d]thiazole.

This compound: The Influence of a Halogen

The mass spectrum of this compound is predicted to be characterized by the isotopic signature of bromine, with two molecular ion peaks of nearly equal intensity at m/z 213 and 215, corresponding to the 79Br and 81Br isotopes, respectively. The fragmentation cascade is expected to be initiated by the loss of the bromine radical, a common pathway for brominated aromatic compounds.

Proposed Fragmentation Pathway of this compound:

fragmentation_6_bromo Proposed Fragmentation of this compound M [C₇H₄BrNS]⁺˙ m/z 213/215 F1 [C₇H₄NS]⁺ m/z 134 M->F1 - Br• F2 [C₆H₄S]⁺˙ m/z 108 F1->F2 - HCN F3 [C₅H₃S]⁺ m/z 95 F2->F3 - CH

Caption: The proposed EI fragmentation pathway for this compound.

Table 1: Predicted Mass Fragments of this compound

m/z (79Br/81Br)Proposed Fragment IonFormulaComments
213/215Molecular Ion[C₇H₄BrNS]⁺˙Isotopic peaks characteristic of bromine.
134[M - Br]⁺[C₇H₄NS]⁺Loss of a bromine radical.
108[M - Br - HCN]⁺˙[C₆H₄S]⁺˙Subsequent loss of hydrogen cyanide.
95[M - Br - HCN - CH]⁺[C₅H₃S]⁺Loss of a CH radical.
2-methylbenzo[d]thiazole: A Simpler Fragmentation Story

In contrast to its brominated counterpart, 2-methylbenzo[d]thiazole presents a more straightforward fragmentation pattern. The base peak is often the molecular ion, indicating the stability of the aromatic system.

Observed Fragmentation Pathway of 2-methylbenzo[d]thiazole:

The fragmentation of 2-methylbenzothiazole typically involves the loss of a hydrogen radical to form a stable cyclic ion, followed by the expulsion of acetonitrile.

Table 2: Observed Mass Fragments of 2-methylbenzo[d]thiazole

m/zRelative Intensity (%)Proposed Fragment IonFormulaComments
149100Molecular Ion[C₈H₇NS]⁺˙Base peak, indicating high stability.
14885[M - H]⁺[C₈H₆NS]⁺Loss of a hydrogen radical.
10820[M - CH₃CN]⁺˙[C₆H₄S]⁺˙Loss of acetonitrile.

Comparative Insights and Conclusion

The mass spectrometric analysis of this compound and 2-methylbenzo[d]thiazole reveals key differences in their fragmentation behavior, primarily driven by their respective substituents.

  • Isotopic Signature: The most telling feature of this compound is the M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is absent in 2-methylbenzo[d]thiazole.

  • Initial Fragmentation: The primary fragmentation event for this compound is the facile cleavage of the C-Br bond. In contrast, 2-methylbenzo[d]thiazole favors the loss of a hydrogen atom from the methyl group.

  • Common Fragments: Both compounds can lead to the formation of the benzothiazole core fragment at m/z 134 (for the brominated compound after loss of Br) and subsequent fragments like the thiophenyl cation at m/z 108.

This comparative guide underscores the diagnostic power of mass spectrometry in discerning the structural nuances of related organic molecules. For researchers in drug development, a thorough understanding of these fragmentation patterns is invaluable for the rapid and accurate identification of novel compounds and their metabolites. The predictable nature of these fragmentation pathways, guided by fundamental chemical principles, continues to make mass spectrometry an indispensable tool in the modern laboratory.

Unveiling the Therapeutic Potential: A Comparative Analysis of 6-Bromobenzo[d]thiazole Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. In this guide, we provide a comprehensive comparison of the biological activities of 6-Bromobenzo[d]thiazole derivatives against other prominent heterocyclic compounds, supported by experimental data. This objective analysis aims to shed light on the structure-activity relationships that drive their therapeutic potential.

The benzothiazole scaffold, a significant pharmacophore in medicinal chemistry, has been the subject of extensive research due to its wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The introduction of a bromine atom at the 6-position of the benzothiazole ring can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. This guide delves into the specific activities of these bromo-derivatives and contrasts them with other key heterocyclic families: triazoles, oxadiazoles, thiadiazoles, and pyrimidines.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the reported biological activities of this compound derivatives and other selected heterocyclic compounds. The data, presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity, 50% Inhibitory Concentration (IC50) for anticancer activity, and 50% Effective Dose (ED50) for anticonvulsant activity, allows for a direct comparison of their potency.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusEscherichia coliCandida albicansReference
This compound 6-bromo-N-(substituted)benzo[d]thiazol-2-amine100 (limited activity)>100>100[3]
Triazole Fluconazole (Standard)--0.25-16[4]
Oxadiazole 1,3,4-Oxadiazole derivative4-168-32-[5]
Thiadiazole 1,3,4-Thiadiazole derivative252525[4]
Pyrimidine Pyrimidine derivative----

Table 2: Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference
This compound 6-bromobenzo[d]thiazol-2(3H)-one-1,2,3-triazole hybridGood cytotoxicityGood cytotoxicity-[6]
Triazole 1,2,3-Triazole derivative18.06-21.25[6]
Oxadiazole 1,2,4-Oxadiazole linked imidazopyrazine0.22-1.09[7]
Thiadiazole N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide---[1]
Pyrimidine Pyrimidine based isoxazole derivative30.67-30.45[8]

Table 3: Anticonvulsant Activity (ED50 in mg/kg)

Compound ClassDerivative ExampleMaximal Electroshock (MES) TestReference
This compound 6-chlorobenzothiazolyl-2-thiosemicarbazone17.86 (mice, i.p.), 6.07 (rat, p.o.)[9]
Triazole 7-(4-chlorophenoxy)-[1][2]triazolo[4,3-f]pyrimidine34.7[10]
Oxadiazole ---
Thiadiazole ---
Pyrimidine Pyrimidine-based derivative3.2[11]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[12]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.[13]

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.[14]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[14]

  • Incubation: The plates are incubated under suitable conditions for the specific microorganism (e.g., 37°C for 20 hours for bacteria).[13]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15][16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[15]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours at 37°C.[17]

  • Formazan Solubilization: The resulting formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[17]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[16]

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.[7][9]

  • Animal Preparation: Rodents (mice or rats) are used for the experiment.

  • Compound Administration: The test compound is administered to the animals, typically via oral (p.o.) or intraperitoneal (i.p.) injection.[9]

  • Induction of Seizure: A maximal electrical stimulus is delivered through corneal electrodes to induce a seizure.[7]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of ED50: The ED50 is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.[10]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further understand the biological activity of these compounds, it is crucial to visualize the underlying mechanisms. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

anticancer_pathway Benzothiazole Derivative Benzothiazole Derivative Growth Factor Receptor Growth Factor Receptor Benzothiazole Derivative->Growth Factor Receptor Inhibits Apoptosis Apoptosis Benzothiazole Derivative->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Benzothiazole Derivative->Cell Cycle Arrest Induces PI3K/AKT Pathway PI3K/AKT Pathway Growth Factor Receptor->PI3K/AKT Pathway NF-κB Pathway NF-κB Pathway PI3K/AKT Pathway->NF-κB Pathway ↓ Proliferation ↓ Proliferation PI3K/AKT Pathway->↓ Proliferation ↓ Inflammation ↓ Inflammation NF-κB Pathway->↓ Inflammation Apoptosis->↓ Proliferation Cell Cycle Arrest->↓ Proliferation

Caption: Anticancer signaling pathway of benzothiazole derivatives.

experimental_workflow cluster_antimicrobial Antimicrobial Assay cluster_anticancer Anticancer Assay Microbial Culture Microbial Culture Serial Dilution Serial Dilution Microbial Culture->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

References

Comparative In Vitro Enzyme Inhibition Profiles of 6-Bromobenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro enzyme inhibitory activity of 6-Bromobenzo[d]thiazole derivatives against a panel of enzymes. For researchers, scientists, and drug development professionals, understanding the potency and selectivity of enzyme inhibitors is crucial for advancing therapeutic candidates. This document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes workflows to offer a comprehensive overview of the enzymatic profiles of these compounds.

The core compound for this analysis is a representative this compound derivative, 4-Bromo-6-methylbenzo[d]thiazole. Its inhibitory effects are compared with two other compounds: Compound A (4,5,6,7-tetrabromobenzotriazole), a known potent kinase inhibitor, and Compound B (a generic 2-aminobenzothiazole), which represents a common but less decorated structural motif.[1] This comparison highlights the significance of specific structural features on the benzothiazole core for enzymatic activity.[1]

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of 4-Bromo-6-methylbenzo[d]thiazole and the comparator compounds was evaluated against a panel of four protein kinases (AKT1, CK2, GSK3β, ERK2) and one protease (Cathepsin B). The half-maximal inhibitory concentrations (IC50) are presented below.

Enzyme Target4-Bromo-6-methylbenzo[d]thiazole (IC50, µM)Compound A (4,5,6,7-tetrabromobenzotriazole) (IC50, µM)Compound B (2-aminobenzothiazole) (IC50, µM)
AKT1> 1005.2> 100
CK215.60.8> 100
GSK3β22.42.1> 100
ERK2> 10012.5> 100
Cathepsin B> 100> 100> 100

Data Interpretation: The data indicates that 4-Bromo-6-methylbenzo[d]thiazole shows moderate inhibitory activity against the protein kinases CK2 and GSK3β.[1] It is significantly less potent against AKT1 and ERK2 and displays no notable inhibition of the protease Cathepsin B at concentrations up to 100 µM, suggesting a degree of selectivity for certain kinases.[1] As expected, Compound A, a known kinase inhibitor, demonstrates higher potency across the kinase panel.[1] The lack of activity from Compound B underscores the importance of the specific substitutions on the benzothiazole scaffold for biological activity.[1]

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are provided below.

Radiometric Protein Kinase Assay (for AKT1, CK2, GSK3β, ERK2)

This assay measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the kinase.

Materials:

  • Enzymes: Recombinant human AKT1, CK2, GSK3β, ERK2.

  • Substrates: Specific peptide substrates for each kinase (0.2 mg/mL).

  • Test Compounds: 4-Bromo-6-methylbenzo[d]thiazole, Compound A, and Compound B dissolved in DMSO.

  • Radioisotope: [γ-33P]-ATP (10 µM).

  • Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol.

  • Other Reagents: 75 mM MgCl2, 3% phosphoric acid, 96-well plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, typically ranging from 100 µM to 1 nM.[1]

  • Assay Plate Setup: Add 2.5 µL of the diluted test compound to each well of a 96-well plate.[1]

  • Enzyme Addition: Add 5 µL of the respective enzyme solution to each well.[1]

  • Reaction Initiation: Start the reaction by adding 2.5 µL of a mixture containing the specific peptide substrate and [γ-33P]-ATP.[1]

  • Incubation: Incubate the plate at 30°C for 20 minutes.[1]

  • Reaction Termination: Stop the reaction by adding 5 µL of 3% phosphoric acid.[1]

  • Signal Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Fluorometric Protease Assay (for Cathepsin B)

This assay utilizes a fluorogenic substrate that releases a fluorescent signal upon cleavage by the enzyme.

Materials:

  • Enzyme: Recombinant human Cathepsin B.

  • Substrate: Fluorogenic substrate Z-Arg-Arg-AMC (Z-RR-AMC).

  • Test Compounds: 4-Bromo-6-methylbenzo[d]thiazole, Compound A, and Compound B dissolved in DMSO.

  • Assay Buffer: 50 mM sodium acetate (pH 5.5), 1 mM EDTA, 2 mM dithiothreitol.[1]

  • Other Reagents: Black 96-well plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add 2 µL of the diluted test compound to each well of a black 96-well plate.[1]

  • Pre-incubation: Add 88 µL of the Cathepsin B solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add 10 µL of the Z-Arg-Arg-AMC substrate solution to each well.

  • Signal Detection: Measure the increase in fluorescence over time using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflows.

Radiometric_Kinase_Assay_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_compound Prepare Serial Dilutions of Test Compounds add_compound Add 2.5 µL Compound to 96-well Plate prep_compound->add_compound prep_enzyme Prepare Kinase Solution add_enzyme Add 5 µL Kinase Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate & [γ-33P]-ATP Mix initiate_reaction Initiate with 2.5 µL Substrate/ATP Mix prep_substrate->initiate_reaction add_compound->add_enzyme add_enzyme->initiate_reaction incubate Incubate at 30°C for 20 min initiate_reaction->incubate stop_reaction Stop with 5 µL Phosphoric Acid incubate->stop_reaction spot_filter Spot onto Filter Membrane stop_reaction->spot_filter detect_signal Measure Radioactivity spot_filter->detect_signal calc_ic50 Calculate % Inhibition & IC50 Value detect_signal->calc_ic50

Workflow for the Radiometric Protein Kinase Assay.

Fluorometric_Protease_Assay_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis & Detection Stage prep_compound Prepare Serial Dilutions of Test Compounds add_compound Add 2 µL Compound to Black 96-well Plate prep_compound->add_compound prep_enzyme Prepare Cathepsin B Solution pre_incubate Add 88 µL Enzyme & Incubate for 15 min prep_enzyme->pre_incubate prep_substrate Prepare Fluorogenic Substrate Solution initiate_reaction Initiate with 10 µL Substrate Solution prep_substrate->initiate_reaction add_compound->pre_incubate pre_incubate->initiate_reaction detect_signal Measure Fluorescence (Kinetic Read) initiate_reaction->detect_signal calc_ic50 Calculate Reaction Velocity, % Inhibition & IC50 Value detect_signal->calc_ic50

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromobenzo[d]thiazole Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its derivatives, 6-bromobenzo[d]thiazole analogs have emerged as a promising class of compounds, particularly in the development of novel anticancer agents. The presence and position of the bromine atom on the benzothiazole ring system significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related analogs, supported by experimental data, to inform future drug design and optimization efforts.

Quantitative Analysis of Biological Activity

The anticancer activity of 6-halobenzo[d]thiazole analogs is profoundly influenced by the nature of substituents at the 2- and 6-positions of the benzothiazole core. The following tables summarize the in vitro cytotoxicity of various derivatives against several human cancer cell lines, highlighting SAR trends.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 2,6-Disubstituted Benzothiazole Analogs

Compound ID2-Substituent6-SubstituentMCF-7 (Breast)HeLa (Cervical)MG63 (Osteosarcoma)
Amide Derivative (3a) -NH-CO-CH₃-NO₂53 µM48 µM51 µM
Sulfonamide Derivative (4b) -NH-SO₂-C₆H₄-CH₃-NH₂36 µM44 µM34 µM
Carbohydrazide Derivative (65) 5-nitrothiophen-2-yl-CO-NH-NH-CHO---
PC-3 (Prostate) LNCaP (Prostate)
Carbohydrazide Derivative (65) 5-nitrothiophen-2-yl-CO-NH-NH-CHO19.9 µg/mL11.2 µg/mL

Data compiled from multiple sources. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.[1][2]

Key SAR Observations:

  • Substitution at the 6-Position: The nature of the substituent at the 6-position is a critical determinant of anticancer activity. Electron-withdrawing groups, such as nitro (-NO₂) or halo (e.g., -Br, -F, -Cl), are often associated with enhanced cytotoxic effects. For instance, the introduction of a fluorine atom at the 6-position has been shown in some cases to enhance cytotoxic activity.[3] The conversion of the 6-nitro group to a 6-amino group, followed by derivatization to a sulfonamide, as seen in compound 4b, resulted in improved potency compared to the amide derivative 3a.[1][2]

  • Substitution at the 2-Position: Modifications at the 2-position of the benzothiazole ring significantly modulate biological activity. The presence of substituted anilino, pyrimidine, or hydrazone moieties at this position has been explored to enhance anticancer efficacy. For example, a pyrimidine-based carbonitrile benzothiazole derivative showed potent activity against a panel of six cancer cell lines.[2][4]

  • Halogen Influence: While specific data for a broad range of 6-bromo analogs is dispersed, studies on related halogenated benzothiazoles provide valuable insights. The high lipophilicity and electronegativity of halogens can improve membrane permeability and target engagement. The order of reactivity and potential for interaction with biological targets often follows the trend I > Br > Cl, which may influence the potency of the analogs.

Signaling Pathways and Experimental Workflows

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3]

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and growth and is often dysregulated in cancer.[5][6][7] Several benzothiazole derivatives have been investigated as inhibitors of this pathway, making it a key target for this class of compounds.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor This compound Analog Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibition points for this compound analogs.

General Workflow for In Vitro Anticancer Evaluation

The preclinical evaluation of novel benzothiazole analogs typically follows a standardized workflow to determine their cytotoxic and apoptotic effects.

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of 6-Bromobenzothiazole Analogs CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT Primary Cytotoxicity Screening (MTT Assay) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Potent Analogs Colony Colony Formation Assay Apoptosis->Colony WB Western Blot (Pathway Analysis) Colony->WB CellCycle Cell Cycle Analysis WB->CellCycle Lead Lead Compound Identification CellCycle->Lead

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.[8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation and comparison of novel compounds.

1. Cell Culture and Compound Preparation

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and MG63 (osteosarcoma) are commonly used.[1]

  • Culture Conditions: Cells are maintained in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They are kept in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]

  • Compound Preparation: A stock solution of each test compound (e.g., 10 mM) is prepared in dimethyl sulfoxide (DMSO). Working solutions are made by diluting the stock solution in a complete culture medium just before use. The final DMSO concentration in the cell culture should not exceed 0.1% to prevent solvent-induced toxicity.[8]

2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8]

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]

  • Procedure:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

    • Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 hours).[1]

    • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.[8]

3. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Flow cytometry with Annexin V/PI staining is used to differentiate between viable, apoptotic, and necrotic cells.[8]

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Procedure:

    • Cell Treatment: Cells are treated with the test compounds at their IC₅₀ concentrations for a defined period (e.g., 24-48 hours).[8]

    • Harvesting and Staining: Both floating and adherent cells are collected, washed, and resuspended in an Annexin V binding buffer. Annexin V-FITC and PI are then added according to the manufacturer's protocol.[8]

    • Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of cell death.[8]

References

Navigating Purity Assessment: A Comparative Guide to HPLC and Alternative Methods for 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 6-Bromobenzo[d]thiazole is a cornerstone of robust chemical synthesis and drug discovery. The integrity of such building blocks directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of this compound, alongside a critical evaluation of alternative analytical techniques. Detailed experimental protocols and comparative data are presented to empower researchers in selecting the most fitting method for their specific analytical challenges.

This compound, a heterocyclic compound, is a valuable intermediate in the synthesis of various biologically active molecules.[1][2] Rigorous purity analysis is imperative to identify and quantify any process-related impurities or degradation products that could compromise subsequent synthetic steps or introduce undesirable components into the final drug product.[3][4] While HPLC is a widely adopted and powerful technique for this purpose, a holistic understanding of other analytical tools is crucial for a comprehensive purity control strategy.[5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reverse-phase HPLC (RP-HPLC) is the most prevalent and effective method for determining the purity of moderately polar organic compounds such as this compound.[5] This technique offers high-resolution separation of the main compound from its potential impurities, enabling accurate quantification.

Proposed HPLC Method Development for this compound

Workflow for HPLC Method Development

A Column Selection (e.g., C18, C8) B Mobile Phase Screening (Acetonitrile/Water, Methanol/Water) A->B Initial Separation C Gradient Optimization B->C Fine-tuning Resolution D Wavelength Selection (UV Detector) C->D Optimizing Sensitivity E Method Validation (ICH Guidelines) D->E Ensuring Reliability

Caption: A logical workflow for the development of a robust HPLC method.

Detailed Experimental Protocol: RP-HPLC
Parameter Recommendation
Chromatographic System Agilent 1200 Series LC system or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical starting point could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Detector at 254 nm (or a wavelength determined by UV scan of this compound)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Expected HPLC Purity Data
Compound Retention Time (min) Peak Area (%) Purity (%)
This compound12.599.599.5
Impurity 18.20.2-
Impurity 210.10.3-

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a multi-faceted approach employing complementary techniques can provide a more complete purity profile.

Relationship Between Analytical Techniques for Purity Assessment

cluster_0 Primary Quantitative Method cluster_1 Confirmatory & Structural Elucidation cluster_2 Alternative & Orthogonal Methods HPLC HPLC (High Resolution, Quantitative) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS NMR NMR (Structural Confirmation) HPLC->NMR GC GC (Volatile Impurities) HPLC->GC SFC SFC (Chiral & Achiral Separations) HPLC->SFC

References

Docking Studies of 6-Bromobenzo[d]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activities of 6-Bromobenzo[d]thiazole derivatives against various protein targets, supported by experimental data from in vitro enzyme inhibition assays and computational docking studies. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to facilitate a comprehensive understanding of the therapeutic potential of this class of compounds.

Comparative Inhibitory Activity

This compound derivatives have demonstrated a range of inhibitory activities against several key protein targets implicated in diseases such as cancer and bacterial infections. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various derivatives against these targets.

Compound ClassTarget Protein(s)IC50Reference Compound(s)
4-Bromo-6-methylbenzo[d]thiazoleCasein Kinase 2 (CK2)Moderate InhibitionCompound A (4,5,6,7-tetrabromobenzotriazole)
Glycogen Synthase Kinase 3β (GSK3β)Moderate Inhibition
AKT1Less Potent
ERK2Less Potent
Cathepsin BNo Significant Inhibition (up to 100 µM)
2-amino-6-bromobenzo[d]thiazole-4-carboxylate derivativesEpidermal Growth Factor Receptor (EGFR)<100 nM-
Human Epidermal Growth Factor Receptor 2 (HER2)<100 nM
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideUrease16.5 µg/mLThiourea (IC50 = 23.1 µg/mL)
Other N-(6-arylbenzo[d]thiazol-2-yl)acetamidesUrease17.0 - 19.2 µg/mL

Data Interpretation: The data indicates that 4-Bromo-6-methylbenzo[d]thiazole shows moderate inhibitory activity against the kinases CK2 and GSK3β, while demonstrating selectivity over the protease Cathepsin B.[1] In contrast, 2-amino-6-bromobenzo[d]thiazole-4-carboxylate derivatives exhibit potent inhibition of the receptor tyrosine kinases EGFR and HER2, with IC50 values in the nanomolar range.[2] Furthermore, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been identified as significant inhibitors of urease, with all tested compounds showing greater activity than the standard inhibitor, thiourea.[3] The most active compound in this series, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, displayed an IC50 value of 16.5 µg/mL.[3]

Experimental Protocols

Molecular Docking of Benzothiazole-Thiazole Hybrids with p56lck

The following protocol outlines the molecular docking procedure used to study the interaction of benzothiazole-thiazole hybrids with the tyrosine kinase p56lck.[4]

1. Protein Preparation:

  • The crystal structure of the lymphocyte-specific protein tyrosine kinase (LCK) was obtained from the Protein Data Bank (PDB ID: 1QPC).[4]

  • The protein structure was prepared using the Protein Preparation Wizard in Maestro 9.0.[4]

  • This process involved ensuring chemical correctness, removing water molecules, and adding hydrogen atoms where necessary.[4]

  • The energy of the crystal structure was minimized using the OPLS 2005 force field.[4]

2. Ligand Docking:

  • Ligand docking was performed using the molecular docking software GLIDE (Schrödinger Inc., USA).[4]

  • The docking studies were conducted within the ATP binding pocket of the tyrosine kinase receptor.[4]

3. Analysis:

  • The binding modes of the benzothiazole Lck inhibitors were analyzed based on the published data of the activated Lck kinase domain bound to a non-hydrolyzable ATP mimic.[4]

Visualizing Molecular Docking and Signaling Pathways

To better understand the computational and biological context of these studies, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway targeted by this compound derivatives.

Molecular Docking Workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB structure) docking Molecular Docking (e.g., GLIDE, AutoDock) protein_prep->docking ligand_prep Ligand Preparation (3D structure) ligand_prep->docking pose_analysis Pose Generation & Scoring docking->pose_analysis binding_analysis Binding Mode Analysis pose_analysis->binding_analysis

Caption: A generalized workflow for molecular docking studies.

EGFR/HER2 Signaling Pathway EGFR/HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Dimerization RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The EGFR/HER2 signaling cascade in cancer.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromobenzo[d]thiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-Bromobenzo[d]thiazole. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the following protocols are based on the known hazards of similar halogenated organic compounds and established best practices for chemical waste management.

Hazard Profile and Immediate Safety Concerns

This compound is a halogenated heterocyclic compound that should be handled with care. Based on available safety information for this compound and structurally related chemicals, the primary hazards are summarized below.

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed (H302).[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Damage/Irritation Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation Causes respiratory tract irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Incompatibilities: Avoid contact with strong oxidizing agents.

Hazardous Decomposition Products: Combustion may produce nitrogen oxides, carbon monoxide, sulfur oxides, carbon dioxide, and hydrogen bromide.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management company.

Method 1: Direct Disposal (Recommended)

This is the preferred method for ensuring safety and regulatory compliance.

Experimental Protocol:

  • Segregation: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container for halogenated organic compounds .

  • Waste Streams:

    • Solid Waste: Unused or expired pure compound, and grossly contaminated items (e.g., weighing boats, filter paper, pipette tips).

    • Liquid Waste: Solutions containing the compound and solvent rinses of contaminated glassware.

  • Container Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound," along with any other constituents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.

  • Wear Appropriate PPE: Before cleaning, don the required personal protective equipment.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to soak up the material.

  • Collection: Carefully collect the absorbent material and place it into the designated halogenated organic waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, contact your institution's environmental health and safety or emergency response team immediately.

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Chemical Fume Hood SolidWaste Solid Waste (Unused compound, contaminated items) WasteContainer Collect in Designated Halogenated Organic Waste Container SolidWaste->WasteContainer LiquidWaste Liquid Waste (Solutions, rinses) LiquidWaste->WasteContainer LabelContainer Label Container Clearly ('Hazardous Waste', Chemical Name) WasteContainer->LabelContainer Storage Store in Satellite Accumulation Area LabelContainer->Storage Disposal Arrange for Professional Disposal Storage->Disposal

References

Personal protective equipment for handling 6-Bromobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromobenzo[d]thiazole

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Our aim is to furnish clear, procedural guidance to ensure laboratory safety and build trust through comprehensive support beyond the product itself.

Chemical Identifier: this compound CAS Number: 53218-26-1 Molecular Formula: C₇H₄BrNS

Hazard Identification and Immediate Safety Concerns

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][2] All personnel handling this compound must be thoroughly trained on its risks and the proper safety procedures.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight214.08 g/mol [1]
Melting Point52°C[1]
Boiling Point291.5 ± 13.0 °C at 760 mmHg[1]
Density1.7 ± 0.1 g/cm³[1]
Flash Point130.1 ± 19.8 °C[1]
Storage Temperature2-8°C (Sealed in dry conditions)

Operational Plan for Safe Handling and Disposal

This section provides a step-by-step protocol for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The minimum required PPE includes:

  • Gloves: Chemically resistant nitrile or neoprene gloves.[3] Gloves must be inspected before use and disposed of properly after handling.[2]

  • Eye Protection: Chemical safety goggles are required.[2][3] In situations with a higher risk of splashing, a face shield should also be worn.[3]

  • Lab Coat: A standard laboratory coat must be worn to protect against skin contact.[3]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][4]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][2]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Handling Procedures
  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) before working with the compound.

    • Ensure all necessary PPE is available and in good condition.

    • Confirm that the chemical fume hood and other engineering controls are functioning correctly.

  • During Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not breathe in dust or vapors.[1]

    • Weigh and transfer the solid material carefully to minimize dust generation.

    • If creating solutions, add the solid to the solvent slowly.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound.[2]

    • Decontaminate the work area and any equipment used.

    • Remove and dispose of contaminated PPE properly.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent moisture ingress and contamination.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Spill and Emergency Procedures
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep or vacuum the spilled material.[1] Avoid generating dust.

    • Place the collected material into a labeled, sealed container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.[5]

  • Large Spills:

    • Evacuate the laboratory and notify the institutional emergency response team immediately.

    • Restrict access to the area.

    • Provide the emergency response team with the SDS for this compound.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of according to institutional and governmental regulations.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired compound and grossly contaminated items (e.g., weighing paper, gloves) in a designated, sealed hazardous waste container labeled "Halogenated Organic Waste".[3]

    • Liquid Waste: Collect solutions containing the compound and solvent rinses from contaminated glassware in a separate, sealed hazardous waste container labeled "Halogenated Organic Liquid Waste".[3]

  • Disposal Procedure:

    • Do not mix halogenated organic waste with non-halogenated waste streams.[3]

    • Ensure all waste containers are properly labeled with the full chemical name and hazard symbols.

    • Store waste containers in a designated satellite accumulation area away from incompatible materials.

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Protocols and Visualizations

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handling_weigh Weigh Compound prep_eng->handling_weigh handling_transfer Transfer/Use in Experiment handling_weigh->handling_transfer cleanup_decon Decontaminate Workspace handling_transfer->cleanup_decon disposal_segregate Segregate Halogenated Waste handling_transfer->disposal_segregate spill Spill Occurs handling_transfer->spill cleanup_ppe Doff & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end End cleanup_wash->end disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store in Satellite Area disposal_label->disposal_store disposal_pickup Arrange for Professional Disposal disposal_store->disposal_pickup start Start start->prep_eng spill_small Small Spill Procedure spill->spill_small spill_large Large Spill Procedure spill->spill_large spill_small->cleanup_decon spill_large->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[d]thiazole
Reactant of Route 2
6-Bromobenzo[d]thiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。